Product packaging for Sertaconazole Nitrate(Cat. No.:CAS No. 99592-39-9)

Sertaconazole Nitrate

Cat. No.: B001236
CAS No.: 99592-39-9
M. Wt: 500.8 g/mol
InChI Key: HAAITRDZHUANGT-UHFFFAOYSA-N
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Description

Historical Context of Azole Antifungal Development

The journey of antifungal drug discovery was notably slower than that of antibacterial agents. ic.ac.uk While penicillin became available in 1941, the first systemic antifungal, amphotericin B, was not introduced until 1958. ic.ac.uknih.gov The 1950s marked the beginning of the antifungal era with the discovery of polyenes like nystatin (B1677061) and amphotericin B. mdpi.com However, the toxicity associated with these early agents spurred the search for less toxic alternatives. nih.gov

A significant breakthrough came in the late 1960s with the discovery of the azole antifungals. ic.ac.ukoup.com This class of synthetic compounds acts by inhibiting the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. patsnap.compatsnap.com The first azole to show antifungal activity was chlormidazole, introduced in 1958. mdpi.commdpi.com This was followed by the development of other topical imidazoles like clotrimazole (B1669251) and miconazole (B906) in 1969. mdpi.commdpi.com The first orally active azole, ketoconazole (B1673606), was released in the early 1980s and became a key treatment for non-life-threatening systemic mycoses for nearly a decade. nih.gov The subsequent development of triazoles, such as fluconazole (B54011) and itraconazole (B105839), offered a broader spectrum of activity and an improved safety profile. nih.gov

Evolution of Sertaconazole (B158924) Nitrate (B79036) within Imidazole (B134444) Antifungals

Sertaconazole nitrate emerged as a relatively new imidazole antifungal agent, distinguished by its unique chemical structure which includes a benzothiophene (B83047) ring. mdpi.comnih.gov This structural modification is believed to contribute to its enhanced antifungal activity. researchgate.netconicet.gov.ar Developed by Ferrer, this compound is the nitrate salt of 7-chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy-methyl]benzo[b]thiophene. researchgate.netresearchgate.net

Unlike some earlier imidazoles that were primarily limited to superficial fungal infections, sertaconazole demonstrated a broad spectrum of activity. dergipark.org.tr Research has shown its effectiveness against a wide range of fungi, including dermatophytes, yeasts like Candida and Cryptococcus, opportunistic filamentous fungi, and even some Gram-positive bacteria. nih.govresearchgate.netnih.gov A key aspect of its evolution is its dual mechanism of action. Like other azoles, it inhibits the synthesis of ergosterol by targeting the enzyme 14α-demethylase. patsnap.compatsnap.comfda.gov However, at higher concentrations, it can also directly disrupt the fungal cell membrane by binding to non-sterol lipids, leading to increased permeability and cell death. researchgate.netjpad.com.pk This gives it both fungistatic and fungicidal properties, depending on the concentration and the specific microorganism. mdpi.comresearchgate.net

Significance of this compound in Contemporary Mycology and Dermatology Research

This compound holds considerable significance in modern mycology and dermatology research due to several key attributes. Its broad-spectrum activity makes it a versatile agent for studying and managing various superficial mycoses. patsnap.comnih.gov Clinical research has demonstrated its efficacy in treating conditions such as tinea pedis (athlete's foot), tinea corporis (ringworm), tinea cruris (jock itch), cutaneous candidiasis, and seborrheic dermatitis. mdpi.comnih.govjpad.com.pk

A particularly important area of research is its anti-inflammatory and anti-pruritic (anti-itch) properties. researchgate.netnih.gov Studies have shown that sertaconazole can inhibit the release of pro-inflammatory cytokines and mitigate inflammation in various models. mdpi.comresearchgate.net This anti-inflammatory action is mediated through the activation of the p38-COX-2-PGE2 pathway. mdpi.comiiarjournals.orgnih.gov This dual antifungal and anti-inflammatory activity is a significant advantage, as many fungal skin infections are accompanied by inflammation and itching. researchgate.netnih.gov

Furthermore, research has explored novel formulations and applications of this compound. For instance, studies on this compound-loaded silver nanoparticles have been conducted to enhance its solubility and provide sustained drug release for conditions like vaginal candidiasis. researcher.lifepropulsiontechjournal.com The development of its active R-enantiomer, arasertaconazole, represents another avenue of research, with studies indicating its potential for rapid symptomatic relief in vulvovaginal candidiasis. drugdiscoverytrends.com

Interactive Data Table: Research Findings on this compound

Research AreaKey FindingsReferences
Antifungal Spectrum Broad-spectrum activity against dermatophytes (Trichophyton, Epidermophyton, Microsporum), yeasts (Candida, Cryptococcus), opportunistic filamentous fungi, and Gram-positive bacteria. nih.govresearchgate.netnih.gov
Mechanism of Action Inhibits ergosterol synthesis via 14α-demethylase inhibition (fungistatic). At higher concentrations, directly damages the fungal cell membrane (fungicidal). patsnap.compatsnap.comresearchgate.netfda.govjpad.com.pk
Anti-inflammatory Activity Inhibits the release of pro-inflammatory cytokines. Mediated by the p38-COX-2-PGE2 pathway. mdpi.comresearchgate.netiiarjournals.orgnih.gov
Clinical Efficacy (Dermatology) Effective in treating tinea pedis, tinea corporis, tinea cruris, cutaneous candidiasis, and seborrheic dermatitis. mdpi.comnih.govjpad.com.pk
Novel Formulations Research into this compound-loaded silver nanoparticles to improve solubility and sustain release. researcher.lifepropulsiontechjournal.com
Enantiomer Development The R-enantiomer, arasertaconazole, shows promise for rapid relief in vulvovaginal candidiasis. drugdiscoverytrends.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16Cl3N3O4S B001236 Sertaconazole Nitrate CAS No. 99592-39-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3N2OS.HNO3/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22;2-1(3)4/h1-8,11-12,19H,9-10H2;(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAITRDZHUANGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99592-32-2 (Parent)
Record name Sertaconazole nitrate
Source ChemIDplus
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DSSTOX Substance ID

DTXSID2045529
Record name Sertaconazole nitrate
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Molecular Weight

500.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99592-39-9
Record name Sertaconazole nitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99592-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sertaconazole nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099592399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sertaconazole nitrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SERTACONAZOLE NITRATE
Source FDA Global Substance Registration System (GSRS)
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Mechanisms of Antifungal Action of Sertaconazole Nitrate

Ergosterol (B1671047) Biosynthesis Inhibition

The principal mechanism of sertaconazole (B158924) nitrate's antifungal activity lies in its ability to disrupt the synthesis of ergosterol, a vital component of the fungal cell membrane. patsnap.compatsnap.com Ergosterol is analogous to cholesterol in mammalian cells, playing a critical role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. patsnap.commdpi.com

Targeting Lanosterol (B1674476) 14α-Demethylase (Erg11p)

Sertaconazole nitrate (B79036) specifically inhibits the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase, also known as Erg11p. drugbank.com This enzyme is essential for the conversion of lanosterol to ergosterol in the fungal ergosterol biosynthesis pathway. patsnap.com The interaction between the imidazole (B134444) component of sertaconazole and the heme iron atom within the cytochrome P450 enzyme leads to the inactivation of lanosterol 14α-demethylase. This inhibition is highly selective for the fungal enzyme over its mammalian counterpart, which contributes to the compound's targeted activity. drugbank.comnih.gov

Accumulation of Toxic Methylated Sterol Precursors

The blockade of lanosterol 14α-demethylase results in a depletion of ergosterol and a concurrent accumulation of its precursors, specifically methylated sterols like lanosterol. patsnap.com These accumulated sterol intermediates are toxic to the fungal cell. Their integration into the fungal membrane disrupts its normal structure and function, contributing significantly to the antifungal effect.

Consequential Disruption of Fungal Cell Membrane Permeability and Integrity

The deficiency of ergosterol and the buildup of toxic sterol precursors lead to profound alterations in the fungal cell membrane. nih.gov These changes result in increased membrane permeability and a loss of structural integrity. patsnap.comdrugbank.com The compromised membrane is no longer able to effectively regulate the passage of substances, leading to the leakage of essential intracellular components, such as adenosine (B11128) triphosphate (ATP). nih.govqeios.com This disruption of the cell's internal environment ultimately contributes to fungal cell death. patsnap.com

Direct Interaction with Fungal Cell Membranes

In addition to its primary mode of action through enzyme inhibition, sertaconazole nitrate also exerts a direct effect on the fungal cell membrane, a characteristic that enhances its antifungal potency. patsnap.com This direct interaction is particularly evident at higher concentrations. nih.govnih.gov

Binding to Non-Sterol Lipids within the Membrane

Sertaconazole's lipophilic nature, attributed to its benzothiophene (B83047) ether component, facilitates its interaction with the lipid bilayer of the fungal cell membrane. patsnap.com It has been shown to bind directly to non-sterol lipids within the membrane. taylorandfrancis.comresearchgate.net This binding is independent of its effects on ergosterol synthesis and represents a distinct and additional mechanism of action.

Induction of Intracellular Component Leakage (e.g., Adenosine Triphosphate)

A key consequence of sertaconazole's direct membrane-damaging effect is the leakage of essential intracellular components, most notably adenosine triphosphate (ATP). nih.govresearchgate.net This loss of ATP, the primary energy currency of the cell, cripples fungal metabolic processes and contributes directly to cell death. researchgate.net At a concentration of 500 µg/ml, sertaconazole has been shown to induce an 84.3% leakage of ATP from Candida albicans cells. ehu.es This effect is more pronounced than that observed with miconazole (B906) at the same concentration, which causes a 76.9% leakage. ehu.es Ketoconazole (B1673606) requires a higher concentration of 1000 µg/ml to achieve a similar ATP leakage of 77.1%. ehu.es

Comparative ATP Leakage Induced by Azole Antifungals

Antifungal AgentConcentration (µg/ml)ATP Leakage (%)Reference
Sertaconazole50084.3 ehu.es
Miconazole50076.9 ehu.es
Ketoconazole100077.1 ehu.es

Fungistatic and Fungicidal Activities

Sertaconazole exhibits both fungistatic (inhibiting fungal growth) and fungicidal (killing fungal cells) activities, a dual action that is largely dependent on the drug concentration and the specific fungal species. nih.govasm.orgresearchgate.net The fungistatic effect is primarily attributed to the inhibition of ergosterol synthesis, while the fungicidal action is a result of direct membrane damage and subsequent ATP leakage. researchgate.netnih.gov

Concentration-Dependent Effects on Fungal Growth and Viability

The efficacy of sertaconazole is demonstrated through its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values. The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism, while the MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum. Sertaconazole has shown potent activity against a wide range of dermatophytes and yeasts. asm.orgnih.gov For instance, against various dermatophytes, the geometric mean MIC is 0.26 µg/ml, while the geometric mean MFC is 2.26 µg/ml. asm.orgpillbuys.com

In Vitro Fungistatic (MIC) and Fungicidal (MFC) Activity of Sertaconazole Against Dermatophytes

Dermatophyte SpeciesNumber of IsolatesGeometric Mean MIC (µg/ml)Geometric Mean MFC (µg/ml)Reference
Trichophyton rubrum1000.191.99 pillbuys.com
Trichophyton mentagrophytes250.734.65 pillbuys.com
Epidermophyton floccosum250.121.11 pillbuys.com
Overall1500.262.26 asm.orgpillbuys.com

Comparative Fungicidal Efficacy Against Other Azole Antifungals

In comparative studies, sertaconazole has demonstrated superior or comparable fungicidal activity against various fungal pathogens when compared to other azole antifungals. The rank order of the in vitro fungicidal effect against Candida species has been described as sertaconazole > miconazole > clotrimazole (B1669251) > ketoconazole. ehu.es Notably, while a sertaconazole concentration of 8 µg/ml can achieve a 90% fungicidal effect, ketoconazole is not fungicidal even at concentrations as high as 64 µg/ml. ehu.es

Mean MIC of Sertaconazole vs. Other Antifungals Against Yeast Isolates

Yeast SpeciesNumber of IsolatesSertaconazole Mean MIC (µg/ml)Bifonazole Mean MIC (µg/ml)Terbinafine (B446) Mean MIC (µg/ml)Reference
Candida albicans811.143.519.59 researchgate.net
Other Yeasts991.246.5412.61 researchgate.net

Anti-Inflammatory Properties and Associated Mechanisms

Beyond its direct antifungal effects, sertaconazole possesses clinically relevant anti-inflammatory properties that can help alleviate the symptoms associated with fungal infections. researchgate.netselleckchem.com

Inhibition of Pro-inflammatory Cytokine Release from Activated Lymphocytes

Sertaconazole has been shown to inhibit the release of pro-inflammatory cytokines from activated lymphocytes. nih.govselleckchem.com In studies with stimulated human lymphocytes, sertaconazole inhibited their proliferation with an IC50 of 4 µg/mL. absin.netnih.gov Furthermore, topical application of sertaconazole has been found to significantly decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2), and Interferon-gamma (IFN-γ) in inflamed skin models. nih.gov This reduction in cytokine release contributes to the amelioration of the inflammatory component of cutaneous mycoses.

Modulation of Eicosanoid Pathways

The anti-inflammatory action of sertaconazole is also mediated through its modulation of eicosanoid pathways. Eicosanoids, such as prostaglandins (B1171923) and leukotrienes, are potent inflammatory mediators. Sertaconazole has been found to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which in turn leads to the induction of cyclooxygenase-2 (COX-2) and the subsequent production and release of prostaglandin (B15479496) E2 (PGE2). absin.net This increase in PGE2 is paradoxically linked to an anti-inflammatory effect, as it can suppress the production of other pro-inflammatory cytokines. The inhibitory effect of sertaconazole on cytokine release can be reversed by a COX-2 inhibitor, confirming the role of this pathway in its anti-inflammatory mechanism.

Activation of the p38-COX-2-PGE2 Pathway

This compound demonstrates significant anti-inflammatory activity through a distinct molecular pathway. nih.govbiocompare.com Research has elucidated that its anti-inflammatory effects are mediated through the activation of the p38 mitogen-activated protein kinase (MAPK), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2) pathway. nih.govresearchgate.net

Studies in keratinocytes and human peripheral blood mononuclear cells (PBMCs) have shown that sertaconazole paradoxically activates the proinflammatory p38 MAPK. nih.gov This activation is a required step for the subsequent induction of COX-2 and the release of PGE2. nih.govmedchemexpress.com The link between p38 activation and PGE2 production was confirmed when the knockdown of p38 using small interfering RNA in keratinocytes led to an inhibition of sertaconazole-induced PGE2 release. nih.gov

This increase in PGE2 is crucial for the compound's anti-inflammatory effects. In stimulated keratinocytes and PBMCs, sertaconazole was found to suppress the release of proinflammatory cytokines. nih.gov This suppressive effect was reversed when treated with a COX-2 inhibitor (NS398) or an anti-PGE2 antiserum, confirming that endogenous PGE2 is directly linked to the anti-inflammatory action. nih.gov

Further in vivo research in a mouse model of TPA-induced dermatitis supported these findings. The ability of sertaconazole to inhibit ear edema was reversed by the COX-2 inhibitor NS398. nih.gov Biochemical analysis of tissue from sertaconazole-treated mice revealed increased levels of PGE2, solidifying the role of the p38-COX-2-PGE2 pathway in its therapeutic benefits. nih.gov

Pathway ComponentRole in Sertaconazole's Anti-inflammatory ActionResearch Finding
p38 MAPK Initiates the anti-inflammatory cascade.Sertaconazole activates p38 MAPK in keratinocytes and PBMCs. wikipedia.orgnih.gov
COX-2 Enzyme induced by p38 activation, leading to PGE2 synthesis.Sertaconazole treatment results in the induction of COX-2. nih.govmedchemexpress.com
PGE2 Mediates the suppression of proinflammatory cytokines.Sertaconazole increases the release of PGE2, which is linked to its anti-inflammatory effects. nih.gov

Impact on Neurogenic Inflammation and Pruritus

Cutaneous fungal infections are often accompanied by inflammation and symptoms like itching (pruritus). nih.govresearchgate.net this compound has demonstrated a capacity to mitigate these symptoms beyond its primary role of eradicating the fungus. nih.gov It has been shown to reduce neurogenic inflammation and inhibit scratching responses in preclinical models. nih.govmedicaljournals.se

In comparative studies with other antifungal agents, this compound was unique in its ability to reduce the release of cytokines from activated lymphocytes and to mitigate inflammation in animal models of both irritant contact dermatitis and neurogenic inflammation. nih.govresearchgate.net Furthermore, it effectively inhibited contact hypersensitivity and scratching in a murine model of pruritus. nih.govmedicaljournals.se This suggests that the topical application of sertaconazole can provide efficacious anti-inflammatory and anti-itch activity. nih.gov The anti-pruritic effects are thought to be mediated by increasing prostaglandin D2 levels in mast cells and macrophages, which is known to suppress histamine (B1213489) release. medicaljournals.se

ModelEffect of this compoundReference
Murine Model of PruritusInhibited contact hypersensitivity and scratching responses. nih.gov
Animal Model of Neurogenic InflammationMitigated inflammation. nih.govglpbio.com
Activated LymphocytesReduced the release of cytokines. nih.govglpbio.com
TPA-Challenged Murine ModelSignificantly reduced irritant dermatitis and ear weight. glpbio.com
Resiniferatoxin-induced Ear EdemaElicited a significant reduction in ear edema. glpbio.com

Antibacterial Activity

In addition to its antifungal properties, this compound possesses antibacterial activity. wikipedia.orgnih.gov This broad-spectrum action includes effectiveness against various Gram-positive bacteria. nih.govnih.gov

Inhibition of Fungal Adherence to Epithelial Cells

A critical step in the establishment of many fungal infections, particularly those caused by Candida species, is the adherence of the fungus to host epithelial cells. patsnap.com Sertaconazole has a distinct mechanism that interferes with this process. patsnap.com It has been shown to inhibit the adherence of Candida species to epithelial cells. patsnap.com By preventing this initial, crucial step of infection, sertaconazole not only helps in treating an existing infection but may also aid in preventing its recurrence. patsnap.com

Pharmacokinetic and Pharmacodynamic Research

Cutaneous Absorption and Retention Dynamics

Sertaconazole (B158924) nitrate (B79036) demonstrates significant penetration into and retention within the outer layers of the skin following topical application. This localized activity is crucial for its efficacy as a topical antifungal agent.

Rate and Extent of Penetration into Stratum Corneum and Deeper Epidermal Layers

Following topical administration, sertaconazole nitrate rapidly penetrates the stratum corneum, the outermost layer of the epidermis. nih.gov Research has shown that a significant amount of the applied dose, approximately 5.3%, can be recovered from the stratum corneum as early as 30 minutes after application. nih.gov The concentration in this layer reaches a plateau around 3 hours post-application and remains stable for up to 48 hours. nih.gov

The penetration of sertaconazole is not limited to the stratum corneum. A gradient is established, with the drug moving into the deeper layers of the epidermis. nih.gov While direct measurements in deeper layers are complex, estimations suggest a steady increase in the total amount of the compound penetrating the skin over time. nih.govebi.ac.uk Studies have estimated that the relative portion of the applied dose that penetrates through the stratum corneum and into deeper layers increases from 1.1% at the time of application to 24.1% at 12 hours, 34.2% at 24 hours, and 37.6% after 48 hours of exposure. nih.govebi.ac.uk Another study noted that by the end of a 24-hour exposure, approximately 66% of the applied dose had penetrated the skin. nih.gov

The estimated average concentration of this compound in the stratum corneum can reach significant levels. Immediately after applying a 2% cream, the concentration is estimated to be 1409 µg per milliliter of stratum corneum, rising to a plateau of 9029 µg after 3 hours. nih.govebi.ac.uk This high concentration at the site of infection is a key factor in its antifungal activity.

Influence of Formulation on Cutaneous Absorption

The formulation of the this compound product plays a significant role in its cutaneous absorption and retention. Different formulations exhibit varying degrees of systemic absorption, although all are generally low. For instance, studies in hairless rats have shown systemic absorption to be approximately 1.47% for a cream, 1.97% for a solution, 0.665% for a powder, and 0.885% for a gel. nih.gov

The inclusion of certain excipients can enhance penetration. For example, the lipophilic benzothiophene (B83047) ether in the this compound molecule is believed to improve its ability to penetrate the stratum corneum. nih.govresearchgate.net The use of penetration enhancers, such as ethanol, can also significantly increase the distribution of the drug in the skin by increasing its solubility and thermodynamic activity. nih.gov

More advanced formulations, such as microemulsions and nanosponges, have been developed to optimize delivery. A microemulsion-based hydrogel of sertaconazole demonstrated a higher permeation rate and three times higher drug retention in the skin compared to a commercial cream. tandfonline.comtandfonline.com Nanosponges have also been shown to provide controlled release and increase skin retention of this compound, with one study reporting 70.40% skin retention from a nanosponge formulation compared to 49.23% from a marketed cream. rjptonline.org

Sustained Epidermal Concentrations Post-Application

A key characteristic of this compound is its prolonged retention in the epidermis after application. nih.gov This "reservoir effect" ensures that therapeutic concentrations are maintained at the site of infection for an extended period. mdedge.com One study reported that 72% of the applied dose was still present in the skin 24 hours after application. nih.govresearchgate.netresearchgate.netresearchgate.net The mean apparent half-life of this compound in the application area is approximately 60 hours, indicating a slow clearance from the skin. nih.govebi.ac.uk This sustained presence contributes to its clinical efficacy and may allow for less frequent dosing regimens. nih.gov

Systemic Absorption and Bioavailability Studies

A significant aspect of the pharmacokinetic profile of this compound is its minimal systemic absorption following topical application, which contributes to its favorable safety profile.

Negligible Systemic Absorption Following Topical Application

Numerous studies have confirmed that the systemic absorption of sertaconazole after application to the skin is negligible. nih.govresearchgate.netnih.govdrugbank.com Even when applied to diseased skin, the amount of drug that reaches the systemic circulation is minimal. fda.gov In studies involving different formulations, the systemic absorption was consistently low, ranging from 0.7% for a powder to about 2% for a solution. fda.gov Specifically, the cream and gel formulations showed systemic absorption values of 1.5% and 0.9%, respectively. fda.gov This low systemic exposure is a key advantage, as it minimizes the potential for systemic side effects. researchgate.netgoogle.com

The following table summarizes the systemic absorption of various this compound formulations based on studies in hairless rats.

FormulationSystemic Absorption (%)
Cream1.47
Solution1.97
Powder0.665
Gel0.885

Data from a study in hairless Sprague-Dawley rats. nih.gov

Absence of Detectable Systemic Levels in Plasma and Urine

Consistent with the low systemic absorption, studies in humans have failed to detect sertaconazole in plasma or urine following repeated topical application of a 2% cream. researchgate.netresearchgate.net Even in studies where ¹⁴C-labelled this compound was applied to healthy or scarified skin, radioactivity in blood or plasma samples was absent (below the detection limit of < 20 ng/mL), although trace amounts were found in urine and feces. fda.gov This lack of detectable systemic levels further underscores the safety of topical this compound.

Implications for Systemic Adverse Effects

This compound exhibits minimal systemic absorption following topical application, which significantly limits the potential for systemic adverse effects. rwandafda.gov.rwmedicaldialogues.in In a pharmacokinetic study involving male subjects with interdigital tinea pedis, plasma concentrations of sertaconazole were below the limit of quantitation (2.5 ng/mL) after 13 topical applications of a 2% cream. medicaldialogues.in This negligible percutaneous absorption means that systemic effects are not anticipated. rwandafda.gov.rw Animal studies further support the low risk of systemic toxicity. In rats, the dermal bioavailability was a mere 0.48%, indicating rapid metabolism. fda.gov Even with acute oral, subcutaneous, and intraperitoneal administration in mice and rats, the median lethal dose (LD50) was greater than 2 g/kg, with no significant toxicity observed. fda.gov In a 4-week dermal study in rabbits, no drug-related systemic toxicity was seen at a dose of 100mg/kg. fda.gov The high selectivity of sertaconazole for fungal cytochrome P450 enzymes over their human counterparts further contributes to its favorable safety profile by minimizing off-target effects. patsnap.comnih.gov

Metabolism and Excretion Pathways in Animal Models

Hepatic Metabolism and Metabolite Identification

In animal models, particularly rats, this compound undergoes rapid and extensive metabolism, primarily in the liver. fda.gov Following oral administration of 10mg/kg, the oral bioavailability was only 48%, confirming this rapid metabolic process. fda.gov The majority of the radioactivity detected in the plasma was attributed to inactive metabolites rather than the parent compound. fda.gov While specific metabolites of sertaconazole are not extensively detailed in the provided search results, the process of hepatic metabolism for azole antifungals generally involves enzymes from the cytochrome P450 superfamily. mdpi.com These enzymes catalyze reactions such as oxidation and hydroxylation to transform the parent drug into more water-soluble compounds that can be more easily eliminated from the body. For instance, studies on a similar azole, miconazole (B906), using human liver microsomes (HLM), have identified various hydroxylated and N-dealkylated metabolites. mdpi.com

Fecal and Renal Elimination Routes

The primary route of elimination for sertaconazole and its metabolites in animal models is through the feces. ijprajournal.com Following intravenous administration in rats, approximately 61% of the dose was excreted via the fecal route, while only 4% was eliminated through renal pathways. ijprajournal.com This pattern of predominantly fecal excretion is also observed with other routes of administration, though the percentages vary. For oral administration, fecal and renal excretion accounted for 30% and 0.4% respectively, and for dermal application, it was 17% and 0.6%. ijprajournal.com This indicates that regardless of the administration route, the biliary-fecal pathway is the main channel for the elimination of sertaconazole and its byproducts from the body in these animal models.

Pharmacodynamic Interactions at the Cellular Level

Dose-Dependent Inhibition of Ergosterol (B1671047) Synthesis and Membrane Disruption

The antifungal activity of this compound is primarily attributed to its ability to inhibit the synthesis of ergosterol, an essential component of the fungal cell membrane. patsnap.compatsnap.com This inhibition is dose-dependent and targets the fungal cytochrome P450 enzyme, specifically lanosterol (B1674476) 14α-demethylase. patsnap.compatsnap.comdrugbank.com By blocking this enzyme, sertaconazole prevents the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell. patsnap.comnih.gov This disruption of ergosterol biosynthesis compromises the structural integrity and fluidity of the fungal cell membrane, resulting in increased permeability and leakage of vital cellular contents, such as ATP, which ultimately leads to fungal cell death. patsnap.comnih.gov

At higher concentrations, sertaconazole exhibits a second mechanism of action involving direct disruption of the fungal cell membrane. researchgate.net Its lipophilic nature, conferred by the benzothiophene ring in its structure, allows it to integrate directly into the lipid bilayer of the fungal membrane. patsnap.comwikipedia.org This interaction is independent of ergosterol and leads to the formation of pores, further increasing membrane permeability and causing a rapid loss of cellular components, resulting in a fungicidal effect. researchgate.netwikipedia.org This dual mechanism of action, combining the inhibition of ergosterol synthesis with direct membrane damage, contributes to the broad-spectrum efficacy of sertaconazole. patsnap.com

Interactive Data Table: Pharmacokinetic Parameters of Sertaconazole in Rats

Route of AdministrationDoseBioavailabilityTmax (post-dose hours)Half-life (hours)
DermalNot specified0.48%Not specifiedNot specified
Oral10 mg/kg48%1.23Not specified
Intravenous10 mg/kgNot applicableNot specified~5

Interactive Data Table: Excretion of Sertaconazole in Rats

Route of AdministrationFecal Excretion (%)Renal Excretion (%)
Intravenous61%4%
Oral30%0.4%
Dermal17%0.6%

Antifungal Spectrum and Efficacy Studies

In Vitro Susceptibility Profiling

The in vitro activity of sertaconazole (B158924) has been rigorously tested against a multitude of fungal isolates, including dermatophytes, yeasts, and opportunistic molds. These studies are crucial for understanding the compound's intrinsic antifungal power and its potential clinical applications.

Dermatophytes (e.g., Trichophyton spp., Epidermophyton floccosum, Microsporum spp.)

Notably, sertaconazole showed very high activity against Epidermophyton floccosum, Trichophyton rubrum, Trichophyton tonsurans, and Microsporum canis, with geometric mean MICs of 0.08, 0.13, 0.13, and 0.19 μg/mL, respectively. researchgate.netnih.gov Conversely, Microsporum audouinii displayed the lowest susceptibility. researchgate.netnih.gov

Table 1: In Vitro Susceptibility of Dermatophytes to Sertaconazole Nitrate (B79036)

Dermatophyte Species Number of Isolates Geometric Mean MIC (μg/mL) MIC Range (μg/mL) MIC50 (μg/mL) MIC90 (μg/mL)
Trichophyton rubrum 100 0.19 0.02–16 0.25 1
Trichophyton mentagrophytes Not Specified 0.73 Not Specified Not Specified Not Specified
Epidermophyton floccosum Not Specified 0.12 Not Specified Not Specified Not Specified
Overall Dermatophytes 309 0.21 0.01-8 0.25 1

Yeasts (e.g., Candida spp., Malassezia spp., Cryptococcus spp.)

Sertaconazole exhibits significant in vitro activity against a broad range of pathogenic yeasts. scilit.comresearchgate.net It has been shown to be effective against various Candida species, including those that may show reduced susceptibility to other azole antifungals. portico.org For instance, in a study of 94 pathogenic Candida strains, C. albicans was highly susceptible to sertaconazole, with a MIC90 of 0.03 to 0.06 µg/mL. portico.org Sertaconazole was particularly active against C. glabrata with a MIC90 of 0.25 µg/mL. portico.org

The antifungal spectrum of sertaconazole also includes Cryptococcus and Malassezia species. researchgate.netnih.gov Studies have shown its activity against Malassezia furfur and Malassezia pachydermatis. mdpi.com The fungistatic and fungicidal activities of sertaconazole against Candida are dose-dependent. researchgate.netnih.gov

Table 2: Comparative In Vitro Activity of Sertaconazole and Other Antifungals against Candida Species

Antifungal Agent C. albicans MIC90 (μg/mL) C. glabrata MIC90 (μg/mL) C. krusei MIC90 (μg/mL)
Sertaconazole 0.03 - 0.06 0.25 1
Ketoconazole (B1673606) 0.03 - 0.06 Not Specified 0.5
Clotrimazole (B1669251) 0.03 - 0.06 Not Specified 0.5
Itraconazole (B105839) 0.03 - 0.06 Variable Not Specified
Fenticonazole 0.5 Not Specified Not Specified
Fluconazole (B54011) 4 >64 >64

Opportunistic Filamentous Fungi (e.g., Aspergillus spp., Scopulariopsis spp., Scedosporium spp.)

The antifungal activity of sertaconazole extends to opportunistic filamentous fungi. researchgate.netresearchgate.net Its spectrum includes species of Aspergillus, Scopulariopsis, and Scedosporium. dntb.gov.uaehu.es In a study evaluating its activity against 250 clinical isolates, which included Scopulariopsis brevicaulis, sertaconazole demonstrated a high percentage of susceptibility (87.6%). scilit.comnih.gov This broad-spectrum activity makes it a potentially valuable agent in mixed fungal infections or those caused by less common molds.

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determinations

Table 3: Fungistatic (MIC) and Fungicidal (MFC) Data for Sertaconazole Nitrate against Dermatophytes

Dermatophyte (n) Geometric Mean MIC (μg/ml) MIC Range (μg/ml) MIC50 (μg/ml) MIC90 (μg/ml) Geometric Mean MFC (μg/ml) MFC Range (μg/ml) MFC50 (μg/ml) MFC90 (μg/ml)
Trichophyton rubrum (100) 0.19 0.02–16 0.25 1 1.78 0.06–≥16 2 4
Trichophyton mentagrophytes (50) 0.73 0.03–≥16 1 4 4.31 0.25–≥16 4 ≥16
Epidermophyton floccosum (50) 0.12 0.02–0.5 0.125 0.25 1.15 0.06–≥16 1 4
Overall (150) 0.26 0.02–≥16 0.25 2 2.26 0.06–≥16 2 8

Time-Kill Curve Analysis

Time-kill curve studies provide insight into the pharmacodynamics of an antifungal agent, illustrating the rate at which it kills a fungal population. For sertaconazole, these studies have confirmed its fungicidal activity. pillbuys.com In comparative studies, the rank order of the in vitro fungicidal effect was determined to be sertaconazole > miconazole (B906) > clotrimazole > ketoconazole. At a concentration of 8 µg/mL, sertaconazole achieved a 90% fungicidal effect. pillbuys.com In contrast, ketoconazole did not demonstrate fungicidal action even at concentrations as high as 64 µg/mL. pillbuys.com These rapid time-kill curves, along with low MIC and MFC values, underscore the potent and rapid action of sertaconazole against pathogenic yeasts.

Preclinical Efficacy Models

The in vitro activity of sertaconazole has been corroborated in several preclinical animal models of superficial fungal infections. These in vivo studies are essential for confirming the therapeutic potential of the compound in a living system.

Experimental models in mice and guinea pigs have demonstrated the efficacy of topical sertaconazole 2% in treating vaginal candidiasis and dermatophytosis. researchgate.net In a murine model of vaginal candidiasis, a single dose of 2% sertaconazole cream applied one hour after infection resulted in a 97.9% reduction in the number of yeast cells, which was significantly more effective than the 77.5% reduction seen with miconazole. nih.gov A three-day treatment regimen also showed superior efficacy for sertaconazole. nih.gov

Animal Models of Dermatophytosis (e.g., Guinea Pig Trichophytosis and Dermatomycosis)

Guinea pigs are considered a primary choice for in vivo dermatophytosis studies due to their susceptibility and the large surface area available for inducing and observing infections. dovepress.com Models of dermatomycosis in guinea pigs, particularly those caused by Trichophyton mentagrophytes, have been instrumental in evaluating the curative effects of sertaconazole. nih.govnih.gov

In a comparative study, the efficacy of a 2% sertaconazole cream was assessed against a 2% miconazole cream in a guinea pig model of dermatomycosis. nih.gov The study involved two different treatment durations. nih.gov While both creams showed excellent and similar therapeutic effects with a 12-day treatment, the 3-day treatment with sertaconazole cream demonstrated a greater therapeutic effect than the miconazole cream, based on improvements in clinical symptoms and microbiological healing. nih.gov

Another study in guinea pigs infected with Trichophyton mentagrophytes showed that a 12-day treatment with 2% sertaconazole led to a significant decrease in symptoms and complete negativity in cultures by the 30th day post-infection. fda.gov A shorter 3-day treatment with 2% sertaconazole was found to be somewhat more effective than 2% miconazole in terms of culture positivity and lesion healing. fda.gov Furthermore, when sertaconazole was applied 72 hours before infection, only 5 out of 16 guinea pigs had the organism recoverable at day 12, and by day 19, no organism was recovered from any of the animals. fda.gov In contrast, 87.5% of the infected control animals still had recoverable organisms at day 12. fda.gov

The selection of the guinea pig model is critical, as different models can yield varying results. For instance, the tinea pedis model in guinea pigs is known to be more resistant to treatment than the conventional tinea corporis model on the back, likely due to the potential for spontaneous healing in the latter. dovepress.comnih.gov

Table 1: Efficacy of Sertaconazole in Guinea Pig Dermatophytosis Models

Animal Model Fungal Species Treatment Key Findings Citation
Guinea Pig Dermatomycosis Trichophyton mentagrophytes 2% Sertaconazole Cream (3 and 12-day treatment) Superior therapeutic effect with 3-day treatment compared to miconazole; excellent effect with 12-day treatment. nih.gov
Guinea Pig Dermatomycosis Trichophyton mentagrophytes 2% Sertaconazole Cream (12-day treatment) Significant symptom decrease and negative cultures by day 30. fda.gov
Guinea Pig Dermatomycosis Trichophyton mentagrophytes 2% Sertaconazole Cream (3-day treatment) More effective than 2% miconazole based on culture and healing. fda.gov
Guinea Pig Dermatomycosis Trichophyton mentagrophytes Prophylactic application of Sertaconazole No recoverable organism by day 19 post-infection. fda.gov

Animal Models of Vaginal Candidiasis

Animal models, particularly in mice and guinea pigs, have confirmed the in vivo efficacy of topical this compound formulations for treating vaginal candidiasis. Studies have demonstrated a therapeutic improvement in both clinical and microbiological symptoms when sertaconazole was used, with outcomes surpassing those of other imidazole (B134444) derivatives.

In an animal model of vaginal candidiasis, a 3-day treatment with sertaconazole showed better prophylactic and curative effects compared to miconazole. This was evidenced by a higher recovery of viable yeast cells in the miconazole-treated group (77.5%) compared to the sertaconazole-treated group (97.7% reduction).

Recent research has also explored novel delivery systems to enhance the efficacy of sertaconazole. A study on a mucoadhesive liposomal gel containing this compound for vaginal candidiasis in rats showed promising results. nih.gov This formulation led to a significant reduction in microbial count and inflammatory responses, with minimal histopathological changes compared to a conventional gel. nih.gov The mucoadhesive properties of the liposomal gel increased the drug's retention in the vaginal tissue while reducing systemic absorption. nih.gov

Table 2: Efficacy of Sertaconazole in Animal Models of Vaginal Candidiasis

Animal Model Treatment Comparator Key Findings Citation
Animal Model 3-day Sertaconazole Miconazole Better prophylactic and curative effect; lower recovery of viable yeast cells.
Rat Model Sertaconazole Mucoadhesive Liposomal Gel Conventional Sertaconazole Gel Significant reduction in microbial count and inflammatory responses. nih.gov

Animal Models of Keratomycosis

Keratomycosis, or fungal keratitis, is a serious ocular infection that can lead to vision impairment. nih.gov In vivo studies in rats with induced keratomycosis have been used to evaluate the efficacy of this compound formulations. nih.govdntb.gov.uacolab.wsnih.gov

One study focused on developing a sertaconazole-nitrate-loaded leciplex for topical therapy of keratomycosis. nih.govdntb.gov.uacolab.wsnih.gov The in vivo results in rats demonstrated that the optimized leciplex formula was superior to an aqueous drug dispersion in treating induced keratomycosis. nih.govdntb.gov.uacolab.wsnih.gov This advanced formulation enhanced corneal deposition of the drug by over 12-fold compared to the aqueous dispersion, highlighting the potential of such nanocarriers for effective ocular drug delivery. nih.govdntb.gov.uacolab.wsnih.gov

Table 3: Efficacy of Sertaconazole in Animal Models of Keratomycosis

Animal Model Treatment Comparator Key Findings Citation
Rat Model Sertaconazole-Nitrate-Loaded Leciplex Aqueous Drug Dispersion Superior treatment of induced keratomycosis; significantly enhanced corneal deposition. nih.govdntb.gov.uacolab.wsnih.gov

Evaluation of Clinical and Microbiological Symptoms in Preclinical Studies

Preclinical studies consistently evaluate both clinical and microbiological parameters to determine the efficacy of antifungal treatments. In dermatophytosis models, clinical assessment often includes grading the degree of alopecia and lesions, while microbiological healing is determined by the recovery of the fungus from infected hair or skin scrapings. nih.gov For instance, in guinea pig studies, the improvement of clinical symptoms and microbiological cure rates are key indicators of therapeutic effect. nih.gov

Similarly, in vaginal candidiasis models, the evaluation includes observing clinical signs of infection, such as pus drainage, and quantifying the microbial load. nih.gov Untreated animals typically exhibit clear signs of infection, which are significantly reduced in treated groups. nih.gov

In keratomycosis studies, the assessment of inflammatory biomarkers and histopathological examination are used to evaluate the efficacy of the treatment. researchgate.net The reduction in inflammation and pathological changes in the cornea are critical measures of treatment success. nih.govresearchgate.net

Across these preclinical models, this compound has demonstrated a consistent ability to improve both the clinical signs and microbiological clearance of fungal infections. nih.govnih.gov

Clinical Research and Therapeutic Outcomes

Efficacy in Specific Cutaneous and Mucosal Mycoses

Sertaconazole (B158924) nitrate (B79036) has demonstrated significant efficacy in treating interdigital tinea pedis, which is primarily caused by dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes. mdedge.comfda.gov Clinical trials have assessed its performance based on several key metrics, including clinical and mycological cure rates, symptom improvement, and the frequency of relapse.

Two major randomized, double-blind, vehicle-controlled studies in the United States, involving 383 subjects, evaluated the efficacy of sertaconazole cream applied twice daily for four weeks. mdedge.comnih.gov These trials provide a substantial basis for understanding its therapeutic outcomes.

Clinical cure is typically defined as the complete resolution of all signs and symptoms of the infection. In two pivotal phase 3 trials, the complete cure rate for sertaconazole was 13.1% in the first study and 27.2% in the second, compared to vehicle cure rates of 3.3% and 4.9%, respectively. fda.gov A broader measure, "effective treatment," was also achieved with statistical significance in both studies. fda.gov

Another study involving 167 patients with tinea pedis reported a clinical success rate of 80.2% after a four-week treatment phase and a two-week follow-up. njlm.netnjlm.net Furthermore, a combined analysis of two large studies showed that by week 6 (two weeks post-treatment), 46.7% of subjects treated with sertaconazole achieved a successful treatment outcome, compared to just 14.9% of those treated with a vehicle. mdedge.comnih.gov

Table 1: Clinical Outcomes in Interdigital Tinea Pedis Studies

Study Outcome Sertaconazole Group Vehicle/Control Group Time Point Citation
Complete Cure Rate (Study 1) 13.1% 3.3% End of Treatment fda.gov
Complete Cure Rate (Study 2) 27.2% 4.9% End of Treatment fda.gov
Successful Treatment Outcome 46.7% 14.9% Week 6 mdedge.comnih.gov

| Clinical Success | 80.2% | N/A | Week 6 | njlm.netnjlm.net |

Mycological cure is defined by the eradication of the causative fungus, confirmed by negative results from potassium hydroxide (B78521) (KOH) tests and fungal cultures. fda.gov In combined results from two large trials, 70.3% of subjects treated with sertaconazole achieved mycological cure by week 4, a significantly higher rate than the 36.7% observed in the vehicle group. mdedge.comnih.govbanglajol.info

The mycological cure rate for sertaconazole remained robust even after treatment cessation. mdedge.com Two weeks after stopping the application (at week 6), the mycological cure rate was 66.2%. mdedge.com When assessing by negative culture results alone, 89% of subjects in the sertaconazole group tested negative at week 6, compared to 38% in the vehicle group. mdedge.com Another study found a mycological cure rate of 94.0% at the end of a two-week follow-up period. njlm.netnjlm.net

Table 2: Mycological Cure Rates in Interdigital Tinea Pedis

Study Sertaconazole Rate Vehicle/Control Rate Time Point Citation
Combined Analysis 70.3% 36.7% Week 4 mdedge.comnih.govbanglajol.info
Combined Analysis (Follow-up) 66.2% Not specified, but 3x lower than Sertaconazole Week 6 mdedge.com
Single Study 94.0% N/A Week 6 njlm.netnjlm.net

| Combined Analysis (Culture Only) | 89.0% | 38.0% | Week 6 | mdedge.com |

Sertaconazole provides rapid relief from the common symptoms of tinea pedis, including itching (pruritus), redness (erythema), and scaling. mdedge.com Improvements in symptoms have been noted as early as the first week of treatment. mdedge.comnih.gov

Pruritus (Itching): After one week, 77% of subjects using sertaconazole reported mild or no itching. mdedge.com By week 3, 64% were completely itch-free, compared to 44% in the vehicle group. mdedge.com In a separate subgroup analysis, 91.2% of participants were free of itch after four weeks of treatment. mdedge.com

Erythema (Redness): Investigator ratings showed a significantly greater number of subjects treated with sertaconazole were free of erythema by week 4. mdedge.com One study noted that after four weeks, 100% of patients were free of erythema. jpad.com.pk Another analysis reported that 63.7% of participants were free of erythema after the same duration. banglajol.infomdedge.com

Scaling (Desquamation): Significant reductions in scaling were also observed by week 4 in sertaconazole-treated groups compared to vehicle. mdedge.com A comparative study found that sertaconazole led to a better reduction in scaling scores than eberconazole. nih.gov

Relapse, defined as the recurrence of clinical infection after an initial cure, is a critical measure of long-term efficacy. Sertaconazole has demonstrated a lingering protective effect that reduces relapse rates. mdedge.com In two studies, the relapse rates for sertaconazole-treated subjects were 37.5% and 20.8%, which were sharply lower than the vehicle group relapse rates of 70.6% and 64.0%, respectively. mdedge.com Another analysis reported a relapse rate of 29.5% for sertaconazole compared to 66.7% for vehicle two weeks after treatment ended. mdedge.com A smaller study focusing on a once-daily regimen reported no relapses had occurred at the six-week follow-up. jpad.com.pknih.gov

Sertaconazole has also been investigated as a treatment for seborrheic dermatitis, an inflammatory skin condition linked to the proliferation of Malassezia yeasts. mdedge.comnih.gov Its antifungal, anti-inflammatory, and antipruritic properties make it a candidate for managing this condition. mdedge.com

In a single-center, open-label study involving 20 adults with facial seborrheic dermatitis, the efficacy of sertaconazole nitrate cream was evaluated over four weeks. nih.gov The primary measure of success was the proportion of subjects achieving a score of 0 (clear) or 1 (almost clear) on the Investigator's Static Global Assessment scale. nih.gov

The study found that 58.8% of evaluable subjects (10 out of 17) achieved this primary endpoint by the end of the four-week treatment period. nih.gov Statistically significant improvements from baseline were observed at each week of the study. nih.gov Furthermore, significant improvements were noted in the individual scores for erythema, scaling, and pruritus at week 4 compared to baseline. nih.govnih.gov A meta-analysis of eight clinical trials concluded that treatment with sertaconazole 2% cream may be an efficient alternative therapy for patients with seborrheic dermatitis compared to other treatments like hydrocortisone, ketoconazole (B1673606), and others. nih.gov

Reduction in Scaling, Erythema, Induration, and Pruritus

Cutaneous Candidiasis

Sertaconazole is effective in treating cutaneous candidiasis. mdpi.comnih.govmdedge.com Clinical trials have demonstrated its efficacy in eradicating Candida species from the skin. nih.gov An open-label, non-inferiority trial showed that sertaconazole 2% solution was as effective as the 2% cream formulation in treating cutaneous candidiasis. nih.govscilit.com

Vulvovaginal Candidiasis

For vulvovaginal candidiasis, sertaconazole has shown high cure rates and rapid action. A single-dose of a sertaconazole vaginal suppository, particularly when combined with sertaconazole cream applied to the vulvar area, has demonstrated high clinical cure rates. nih.gov In one study, the combination treatment resulted in a 76% clinical cure rate at day 7 and 100% at day 14, compared to 68% and 80% respectively for the suppository alone. nih.gov Another study on a single-dose 300 mg this compound ovule reported clinical recovery rates of 76.0% at the second visit and 79.5% at the third visit, with microbiological recovery rates of 88.8% and 91.4% respectively. researchgate.net Furthermore, a single dose of sertaconazole has been found to produce a higher and more rapid cure rate compared to a triple dose of econazole (B349626). nih.govscilit.comresearchgate.net

Clinical and Mycological Cure Rates in Vulvovaginal Candidiasis with Sertaconazole

Study Treatment Clinical Cure Rate (Day 7/14) Mycological Cure Rate
Dellenbach et al. Suppository + Cream 76% / 100% -
Dellenbach et al. Suppository Only 68% / 80% -
Unspecified Single-dose 300 mg ovule 76.0% (second visit) / 79.5% (third visit) 88.8% (second visit) / 91.4% (third visit)
Croxtall & Plosker Single-dose vs. triple-dose econazole Higher and more rapid cure rate than econazole -

Tinea Corporis and Tinea Cruris

This compound is a recognized treatment for tinea corporis (ringworm of the body) and tinea cruris (jock itch). patsnap.com In a comparative trial with terbinafine (B446) 1% cream, both treatments resulted in a 100% complete cure (clinical and mycological) at the end of 3 weeks. nih.gov However, at the 2-week mark, terbinafine showed a slightly higher complete cure rate (80%) compared to sertaconazole (73.35%), though this difference was not statistically significant. nih.gov Another study comparing sertaconazole with terbinafine found that sertaconazole was more efficient in managing tinea corporis and tinea cruris. aijournals.com A study comparing sertaconazole 2% cream with amorolfine (B1665469) 0.25% cream found a significantly greater reduction in the number of lesions in the sertaconazole group.

Efficacy of this compound in Tinea Corporis and Tinea Cruris

Comparison Timepoint Sertaconazole Cure Rate Comparator Cure Rate
Terbinafine 1% Cream 2 Weeks 73.35% 80%
3 Weeks 100% 100%
Amorolfine 0.25% Cream End of Study Significantly greater lesion reduction with sertaconazole -

Pityriasis Versicolor

Clinical research has confirmed the high efficacy of this compound in treating pityriasis versicolor, a fungal infection that causes small, discolored patches on the skin. mdpi.comnih.govmdedge.com In a randomized, double-blind clinical trial involving patients with pityriasis versicolor, both 1% and 2% sertaconazole creams, applied twice daily for four weeks, resulted in a 100% cure rate. nih.govbanglajol.info No relapses were reported at a follow-up check after the end of the treatment. nih.gov

Comparative Clinical Trials with Other Antifungal Agents

The therapeutic efficacy of this compound has been evaluated in numerous clinical trials against other established antifungal agents. These studies provide critical insights into its relative performance in treating various superficial mycoses.

This compound versus Miconazole (B906)

Comparative studies between sertaconazole and miconazole have been conducted for cutaneous fungal infections, including dermatophytosis and otomycosis.

In a large, double-blind, multicenter trial involving 631 patients with cutaneous mycoses, 2% sertaconazole cream demonstrated a significantly higher clinical and mycological cure rate compared to 2% miconazole cream. drugbank.com A notable finding was that patients treated with sertaconazole achieved a clinical cure at a significantly earlier time point than those receiving miconazole. drugbank.com Another double-blind clinical trial with 100 patients diagnosed with cutaneous dermatophytosis found that sertaconazole produced a superior early response, with a significantly higher per-protocol cure rate by day 15 compared to miconazole (P <0.01). oup.com However, after one month, the response rates between the two treatments were comparable. oup.com

Further research involving 260 patients with cutaneous dermatophytosis showed a statistically significant decrease in symptom scores in favor of sertaconazole from the first week onwards. cabidigitallibrary.org By the end of the two-week treatment period, 62.3% of patients in the sertaconazole group achieved a complete clinical cure, compared to 44.6% in the miconazole group (P<0.05). cabidigitallibrary.org

In the context of otomycosis (fungal ear infection), a double-blinded clinical trial evaluated 138 patients, comparing 2% sertaconazole cream, 2% miconazole cream, 2% clotrimazole (B1669251) cream, and a placebo. mums.ac.irsemanticscholar.org When considering the combination of complete and partial responses, the sertaconazole group showed a 96.43% response rate, which was more efficacious than miconazole (94.83%) and clotrimazole (91.38%). semanticscholar.orgnih.gov However, for complete response alone, miconazole showed better results, though the difference in therapeutic outcomes was not statistically significant. mums.ac.irsemanticscholar.org

Table 1: Comparative Efficacy of Sertaconazole vs. Miconazole
IndicationKey FindingCure Rate (Sertaconazole)Cure Rate (Miconazole)Reference
Cutaneous MycosesSignificantly higher overall cure rate and faster clinical cure.Statistically Superior- drugbank.com
Cutaneous DermatophytosisSuperior early response by Day 15 (P <0.01).Higher at Day 15- oup.com
Cutaneous DermatophytosisSignificantly higher complete clinical cure after 2 weeks (P<0.05).62.3%44.6% cabidigitallibrary.org
OtomycosisHigher combined (complete + partial) response rate.96.43%94.83% semanticscholar.orgnih.gov

This compound versus Econazole

Clinical trials have also compared sertaconazole with econazole, particularly for the treatment of vulvovaginal candidiasis.

In a study on vulvovaginal candidiasis, a single-dose sertaconazole tablet was found to be more effective than a triple-dose of econazole. drugbank.com Sertaconazole achieved both a more rapid and a higher cure rate. drugbank.com Another multicenter, randomized, double-blind study involving 369 women compared a 300-mg sertaconazole suppository to a 150-mg econazole suppository for vulvovaginal candidiasis. nih.gov While the initial clinical and mycological recovery rates were similar between the two groups, the mycological recurrence rate after one month was significantly lower in the sertaconazole group (19.8%) compared to the econazole group (32.7%, P=0.035). nih.gov This suggests that sertaconazole may offer a more sustained therapeutic effect. nih.gov

In vitro studies have also shown that the minimum inhibitory concentration (MIC) for sertaconazole against 150 clinical isolates of Candida was threefold lower than that of econazole, indicating higher potency.

Table 2: Comparative Efficacy of Sertaconazole vs. Econazole for Vulvovaginal Candidiasis
Study DesignKey FindingOutcome (Sertaconazole)Outcome (Econazole)Reference
Single-dose sertaconazole vs. triple-dose econazoleMore rapid and higher cure rate.Superior- drugbank.com
Multicenter, randomized, double-blind studySignificantly lower mycological recurrence rate after 1 month (P=0.035).19.8% recurrence32.7% recurrence nih.gov

This compound versus Clotrimazole and Ketoconazole

Sertaconazole has been compared against other widely used azole antifungals, including clotrimazole and ketoconazole, for various dermatological conditions.

Versus Clotrimazole: In a trial on otomycosis, sertaconazole 2% cream, when considering both complete and partial responses, was found to be more efficacious than clotrimazole 2% cream (96.43% vs. 91.38% response rate). mums.ac.irsemanticscholar.orgnih.gov For tinea corporis, a prospective, comparative trial found that topical sertaconazole 2% cream was highly efficacious and superior to clotrimazole 1% cream in improving clinical parameters and achieving mycological cure at the end of the 4-week treatment phase. ijbcp.com Another study on tinea corporis and tinea cruris involving 250 patients found that sertaconazole had a marginally higher clinical improvement rate (88%) and mycological cure rate (83%) compared to clotrimazole (85% and 80%, respectively), though the difference was not statistically significant. impactfactor.org

Versus Ketoconazole: For seborrheic dermatitis, comparative studies have shown sertaconazole to be an effective therapeutic option. A meta-analysis of eight clinical trials concluded that a 28-day sertaconazole regimen was associated with a significantly higher percentage of patients achieving a mild disease severity score compared to other treatments, including ketoconazole. nih.gov In a study involving 132 patients, the improvement in the group receiving sertaconazole 2% cream was comparable to the group receiving ketoconazole 2% cream. researchgate.net A double-blind, randomized study of 188 patients with seborrheic dermatitis of the scalp found that 2% sertaconazole shampoo was not inferior in effectiveness to 2% ketoconazole shampoo after 4 weeks of treatment. immunopathology.com

Table 3: Comparative Efficacy of Sertaconazole vs. Clotrimazole and Ketoconazole
ComparatorIndicationKey FindingReference
ClotrimazoleOtomycosisMore efficacious combined response rate (96.43% vs 91.38%). semanticscholar.orgnih.gov
ClotrimazoleTinea CorporisSuperior improvement in clinical parameters and mycological cure. ijbcp.com
KetoconazoleSeborrheic DermatitisAssociated with a higher percentage of patients reaching mild disease severity. nih.gov
KetoconazoleSeborrheic Dermatitis (Scalp)Sertaconazole 2% shampoo demonstrated non-inferior effectiveness to Ketoconazole 2% shampoo. immunopathology.com

This compound versus Terbinafine

Sertaconazole has also been evaluated against terbinafine, a member of the allylamine (B125299) class of antifungals, primarily for tinea infections.

Another prospective, single-blind, randomized trial comparing the two creams for localized tinea corporis and tinea cruris found that at the end of 3 weeks, both treatment groups achieved 100% complete cure. nih.gov At the 2-week mark, terbinafine showed a higher complete cure rate (80%) compared to sertaconazole (73.35%), but this difference was not statistically significant. nih.gov A separate randomized, observer-blind study with 179 patients also found comparable clinical cure rates at 2 weeks: 77.27% for sertaconazole and 73.63% for terbinafine. nih.gov By 4 weeks, the final cure rates were also similar at 93.18% for sertaconazole and 89.01% for terbinafine, with the study concluding that once-daily topical sertaconazole is as effective as terbinafine in localized tinea infections. nih.gov

Table 4: Comparative Efficacy of Sertaconazole vs. Terbinafine for Tinea Infections
Time PointComplete Cure Rate (Sertaconazole 2%)Complete Cure Rate (Terbinafine 1%)Statistical SignificanceReference
2 Weeks59.5%71.4%Not Significant ijord.comijord.com
4 Weeks80%90.9%Not Significant ijord.comijord.com
2 Weeks73.35%80%Not Significant nih.gov
3 Weeks100%100%- nih.gov
2 Weeks77.27%73.63%Not Significant (P=0.606) nih.gov
4 Weeks93.18%89.01%Not Significant (P=0.914) nih.gov

Patient-Reported Outcomes and Quality of Life Assessments

Patient-reported outcomes (PROs) are crucial for evaluating the true clinical benefit of a treatment, as they capture the patient's perspective on their health and the impact of an intervention. In the context of antifungal therapy, key PROs include the relief of symptoms like itching (pruritus), burning, and scaling, which directly affect a patient's quality of life.

Clinical studies on sertaconazole consistently highlight its ability to provide rapid symptomatic relief. In the treatment of tinea pedis, this compound cream 2% was shown to offer rapid relief of symptoms, with 91.2% of participants being free of itch after 4 weeks of treatment. jpad.com.pk The effective management of pruritus is a significant factor in improving the quality of life for patients with dermatophytosis. worldwidejournals.com

Comparative studies have quantified patient satisfaction and symptomatic improvement. In a study comparing sertaconazole 2% cream to ketoconazole 2% cream for seborrheic dermatitis, 85.1% of patients who received sertaconazole were satisfied with their treatment. researchgate.net Another trial comparing sertaconazole with metronidazole (B1676534) gel for the same condition found a significantly higher level of patient satisfaction in the sertaconazole group after 28 days (87.1% vs. 56.4%; P=0.006). annals-parasitology.eu

Furthermore, a comparative study against ketoconazole and luliconazole (B1675427) in dermatophytosis showed that a greater proportion of patients in the sertaconazole group (85%) experienced resolution of pruritus compared to the ketoconazole (54.6%) and luliconazole (70%) groups. worldwidejournals.com This superior antipruritic effect, combined with a greater reduction in the total composite score for symptoms like erythema and desquamation, suggests that sertaconazole is particularly beneficial in improving the quality of life for patients. worldwidejournals.com The rapid alleviation of bothersome symptoms like itching and inflammation is a key therapeutic outcome from the patient's perspective. jpad.com.pk

Antifungal Resistance and Susceptibility Research

Mechanisms of Antifungal Resistance

Antifungal resistance is a growing concern in the management of fungal infections. For sertaconazole (B158924) nitrate (B79036), as with other azole antifungals, resistance can develop through various biochemical and molecular mechanisms, compromising its therapeutic efficacy. ijdvl.comodermatol.com These mechanisms are often multifaceted, involving changes in the drug's target enzyme, reduced intracellular drug concentration, and activation of cellular stress responses. ijdvl.com

Modification in Ergosterol (B1671047) Biosynthesis Pathway Enzymes (e.g., Erg11 Gene Mutations)

The primary mechanism of action for sertaconazole and other azoles is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene. patsnap.com This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. patsnap.com Mutations in the ERG11 gene can lead to alterations in the structure of the lanosterol 14α-demethylase enzyme. ijdvl.comnih.gov These changes can reduce the binding affinity of azole drugs to the enzyme, thereby diminishing their inhibitory effect and leading to resistance. nih.govnih.gov

While direct evidence of ERG11 mutations conferring resistance specifically to sertaconazole is not extensively detailed in the provided search results, this is a well-established mechanism of resistance for the azole class of antifungals. ijdvl.commdpi.com Studies on other azoles, such as fluconazole (B54011) and itraconazole (B105839), have identified numerous point mutations in the ERG11 gene of clinical isolates of Candida species that are associated with reduced susceptibility. nih.govmdpi.com For instance, specific amino acid substitutions in Erg11p have been shown to result in a significant increase in the minimum inhibitory concentration (MIC) of fluconazole. nih.gov It is plausible that similar mutations could affect the efficacy of sertaconazole.

Table 1: Examples of ERG11 Mutations Associated with Azole Resistance in Candida Species

Fungal SpeciesAmino Acid SubstitutionAssociated Azole ResistanceReference
Candida albicansY132FFluconazole nih.gov
Candida albicansK143RFluconazole nih.gov
Candida albicansS405FFluconazole nih.gov
Candida albicansG464SFluconazole nih.gov
Candida tropicalisY132FFluconazole, Voriconazole (B182144) mdpi.com
Candida tropicalisY257HFluconazole, Voriconazole mdpi.com
Candida kruseiA756T (synonymous)Itraconazole

Increased Drug Efflux and Decreased Drug Uptake

A major mechanism contributing to azole resistance is the active transport of the drug out of the fungal cell, a process known as drug efflux. ijdvl.comodermatol.com This is mediated by efflux pumps, which are membrane transporter proteins. Overexpression of the genes encoding these pumps can lead to a rapid expulsion of the antifungal agent from the cell, preventing it from reaching its target at a sufficient concentration. ijdvl.combiomedpharmajournal.org

Two main superfamilies of efflux pumps are implicated in azole resistance: the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters. odermatol.combiomedpharmajournal.org In Candida albicans, overexpression of genes like CDR1 (an ABC transporter) and MDR1 (an MFS transporter) has been linked to resistance to multiple azoles. odermatol.commdpi.com While the provided literature does not specifically detail sertaconazole's interaction with these pumps, it is a known mechanism for the azole class. ijdvl.combiomedpharmajournal.org Reduced drug uptake is another, though less characterized, mechanism that can contribute to lower intracellular antifungal concentrations. odermatol.com

Activation of Antifungal Stress Response Signaling Pathways

Fungi have evolved sophisticated signaling pathways to counteract environmental stresses, including exposure to antifungal drugs. ijdvl.com Activation of these stress response pathways can lead to drug tolerance and the development of resistance. ijdvl.comnih.gov Key pathways involved include the calcineurin signaling pathway, the cell wall integrity pathway (mediated by protein kinase C), and the high osmolarity glycerol (B35011) (HOG) pathway. ijdvl.com

The molecular chaperone heat shock protein 90 (Hsp90) plays a crucial role in modulating these stress responses. ijdvl.comnih.gov It helps to stabilize key signaling proteins, such as calcineurin, which in turn can regulate the fungal response to azole-induced stress. nih.gov Inhibition of Hsp90 has been shown to reduce the resistance of Candida isolates to azoles. nih.gov Sertaconazole itself has been noted to activate the p38-COX-2-PGE2 pathway in keratinocytes, which is associated with its anti-inflammatory effects, but the direct interplay with fungal stress response pathways leading to resistance is an area for further research. iiarjournals.org

Surveillance of Resistance Patterns in Clinical Isolates

Monitoring the susceptibility of clinical fungal isolates to antifungal agents is crucial for guiding therapeutic choices and tracking the emergence of resistance. Several studies have evaluated the in vitro activity of sertaconazole against a range of dermatophytes and yeasts.

In a study involving 127 clinical isolates of Trichophyton species from India, sertaconazole was one of the twelve antifungal agents tested. idexlab.com Another study analyzed 498 isolates of the T. mentagrophytes-interdigitale complex, reporting a Minimum Inhibitory Concentration (MIC) of 1 mg/L for sertaconazole to inhibit over 95% of the isolates. idexlab.com A study in Shiraz, Iran, on clinical dermatophyte isolates found the geometric mean MIC for sertaconazole to be 3.39 µg/ml. researchgate.net

Comparatively, some studies have shown sertaconazole to have potent in vitro activity with low MICs against dermatophytes. ijdvl.com However, one study noted low in vitro activity of sertaconazole against clinical isolates of dermatophytes. researchgate.netdb-thueringen.de These variations highlight the importance of ongoing local and regional surveillance to understand resistance patterns. For instance, a high percentage of isolates with MICs above the upper limit of the wild-type were observed for other azoles like miconazole (B906) (29%) and voriconazole (4.8%) in one study, indicating emerging resistance. idexlab.com While antifungal resistance to sertaconazole has not been widely demonstrated, continued monitoring is essential. mdedge.com

Table 2: In Vitro Susceptibility of Clinical Fungal Isolates to Sertaconazole

Fungal Species/ComplexNumber of IsolatesGeographic RegionSertaconazole MIC Range (µg/mL)Geometric Mean MIC (µg/mL)Reference
Trichophyton species127IndiaNot specifiedNot specified idexlab.com
T. mentagrophytes-interdigitale complex498Multi-centerMIC95: 1Not specified idexlab.com
Dermatophyte speciesNot specifiedShiraz, Iran0.125-163.39 researchgate.net

Cross-Resistance Profiles with Other Azole Antifungals

Cross-resistance, where resistance to one antifungal agent confers resistance to other agents within the same class, is a significant clinical challenge. researchgate.net This phenomenon is common among azole antifungals due to their shared mechanism of action targeting the ERG11 gene. researchgate.netnih.gov

Mechanisms such as ERG11 mutations and overexpression of multidrug efflux pumps are often responsible for cross-resistance profiles. researchgate.net For example, an ERG11 mutation that reduces the binding affinity of one azole is likely to affect other azoles as well. nih.gov Similarly, efflux pumps that expel one type of azole can often transport other structurally similar azoles out of the cell. odermatol.comresearchgate.net

While specific data on cross-resistance between sertaconazole and other azoles is limited in the provided results, there is evidence of cross-sensitivity. A case report mentioned allergic contact dermatitis from sertaconazole with cross-sensitivity to miconazole and econazole (B349626). mdedge.com From a resistance standpoint, it is plausible that fungal isolates resistant to other imidazoles (e.g., miconazole, clotrimazole) or even triazoles might exhibit reduced susceptibility to sertaconazole due to these shared resistance mechanisms. researchgate.netnih.gov One study did note that sertaconazole showed activity against yeast-like isolates that were resistant to miconazole and ketoconazole (B1673606), suggesting that cross-resistance is not always complete.

Strategies to Combat Resistance in Sertaconazole Nitrate Therapy

Overcoming antifungal resistance requires multifaceted approaches, including the development of new drugs, the use of combination therapies, and strategies to circumvent existing resistance mechanisms. nih.gov

One promising strategy is the use of combination therapy. biomedpharmajournal.org Combining an antifungal agent with a compound that inhibits resistance mechanisms, such as an efflux pump inhibitor, could restore the efficacy of the antifungal. biomedpharmajournal.org Although specific efflux pump inhibitors for use with sertaconazole are not detailed, this is an active area of research for azole resistance in general. biomedpharmajournal.org Combination therapy can also involve using antifungal agents with different mechanisms of action to create a synergistic effect and reduce the likelihood of resistance emerging. ijord.com For example, studies have evaluated the combination of oral itraconazole or terbinafine (B446) with topical sertaconazole cream for dermatophytosis. ijord.com

Another approach involves targeting pathways that are essential for the fungal stress response, such as those involving Hsp90 and calcineurin. nih.govnih.gov Inhibitors of these pathways could be used as adjuvants to conventional antifungal therapy to enhance their efficacy and overcome resistance. nih.gov

Furthermore, the development of novel drug delivery systems can improve the therapeutic index of existing antifungals. For sertaconazole, formulations like mucoadhesive liposomes have been developed to enhance drug retention at the site of infection, which could potentially help overcome resistance by maintaining a high local concentration of the drug. nih.gov

Finally, appropriate drug stewardship, including rational use of antifungals based on susceptibility testing, is crucial to prevent the selection and spread of resistant strains. nih.gov

Advanced Drug Delivery Systems and Formulations Research

Nanotechnology-Based Delivery Systems

Nanocarriers have emerged as a promising strategy to augment the topical and localized delivery of Sertaconazole (B158924) nitrate (B79036). These systems can encapsulate the drug, protecting it from degradation and facilitating its transport across biological barriers.

Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room temperature. ijeast.com They are particularly advantageous for delivering hydrophobic drugs like Sertaconazole nitrate. ijeast.com Research has focused on developing this compound-loaded SLNs to improve its penetration into the skin and provide a sustained release profile. ijeast.comrjraap.com

Studies have shown that SLNs can enhance the dermal localization of antifungal drugs, which is desirable for treating skin infections. mdpi.com The solid lipid matrix of SLNs provides a controlled release of the encapsulated drug, which can reduce the frequency of application. researchgate.net For instance, research on this compound-loaded nanostructured lipid carriers (NLCs), a second generation of lipid nanoparticles, demonstrated prolonged drug release over 24 hours compared to a conventional cream. researchgate.net The developed NLCs had a particle size of 366.3 nm and an entrapment efficiency of up to 87.36%. researchgate.net

Table 1: Characteristics of this compound-Loaded Nanostructured Lipid Carriers (NLCs)

Parameter Value
Average Particle Size 366.3 nm
Entrapment Efficiency 50.66% to 87.36%
Cumulative Drug Release Up to 92.90%
Zeta Potential 7.43 mV

This table summarizes the physicochemical properties of an optimized NLC formulation for this compound, highlighting its potential for effective topical delivery. researchgate.net

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, frequently in combination with a cosurfactant. ijrar.org These systems can enhance the solubilization of poorly water-soluble drugs like this compound. researchgate.net When incorporated into a hydrogel, a microemulsion-based system can offer the dual advantage of enhanced drug permeation and a suitable consistency for topical application. humanjournals.comrdd.edu.iq

Research has demonstrated that a microemulsion-based hydrogel of this compound can significantly improve its skin retention and antifungal activity compared to conventional creams. researchgate.net An optimized formulation composed of oleic acid, Tween 80, propylene (B89431) glycol, and water, when incorporated into a Carbopol 940 gel, showed a threefold higher drug retention capacity in the skin than a commercial cream. researchgate.net The zone of inhibition against Candida albicans was also notably larger for the microemulsion hydrogel, indicating enhanced antifungal efficacy. researchgate.net

Table 2: Comparative Efficacy of Sertaconazole Microemulsion Hydrogel

Formulation Drug Retention in Skin Zone of Inhibition (vs. C. albicans)
Microemulsion Hydrogel (HSM-4) 3 times higher than commercial cream 23.54±0.72mm
Commercial Cream - 16.53±0.63mm

This table compares the performance of an optimized Sertaconazole microemulsion-based hydrogel (HSM-4) with a conventional commercial cream, illustrating the superior skin retention and antifungal activity of the advanced formulation. researchgate.net

For the treatment of vaginal candidiasis, mucoadhesive liposomes represent a sophisticated approach to prolong the residence time of this compound at the site of infection. nih.gov Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. nih.gov By coating these liposomes with a mucoadhesive polymer like pectin (B1162225), their adherence to the vaginal mucosa can be significantly enhanced. nih.govmdpi.com

Studies have shown that pectin-coated cationic liposomes loaded with this compound exhibit increased entrapment efficiency and a more sustained drug release profile compared to uncoated liposomes. nih.govnih.gov An ex vivo study demonstrated that a mucoadhesive liposomal gel increased the retention of Sertaconazole in the tissue while reducing its penetration, which is beneficial for localized treatment. nih.govnih.gov In vivo studies in rats with vaginal candidiasis confirmed that the mucoadhesive liposomal gel led to a significant reduction in microbial count and inflammatory responses. nih.govnih.gov

Table 3: Properties of Pectin-Coated Mucoadhesive Liposomes

Pectin Concentration Effect on Entrapment Efficiency Effect on Particle Size Effect on Zeta Potential
Increasing Increased Increased Reduced

This table illustrates the impact of pectin coating on the physical characteristics of this compound-loaded liposomes, indicating successful coating and formulation optimization. nih.gov

The conjugation of this compound with silver nanoparticles (AgNPs) is an innovative strategy to overcome its poor solubility and enhance its antifungal activity. propulsiontechjournal.compropulsiontechjournal.com Silver nanoparticles themselves possess antimicrobial properties and can act as carriers for other therapeutic agents. mdpi.comnih.gov

Research has shown that the successful conjugation of this compound with silver nanoparticles can increase the drug's solubility by 2.51-fold. propulsiontechjournal.compropulsiontechjournal.com When these Sertaconazole-loaded AgNPs were incorporated into mucoadhesive vaginal tablets, the formulation exhibited sustained drug release for up to 12 hours and a greater antifungal activity against Candida albicans. propulsiontechjournal.compropulsiontechjournal.com The optimized tablet formulation demonstrated excellent mucoadhesive force and swelling index, ensuring prolonged contact with the vaginal mucosa. propulsiontechjournal.compropulsiontechjournal.com

Table 4: Characteristics of an Optimized Mucoadhesive Vaginal Tablet with Sertaconazole-AgNPs

Parameter Value
Mucoadhesive Force 2.59±0.25 N
Swelling Index (%) 86.50±0.11%
Sustained Drug Release (12 hr) 95.63±0.16%

This table presents the key performance indicators of an optimized mucoadhesive vaginal tablet containing this compound-loaded silver nanoparticles, highlighting its suitability for sustained local delivery. propulsiontechjournal.compropulsiontechjournal.com

Nanosponges are porous, nanosized delivery systems that can encapsulate a wide variety of drug molecules, making them particularly suitable for drugs with low solubility like this compound, which is a BCS Class-II drug. rjptonline.orgimpactfactor.orgbenthamscience.com These three-dimensional structures can increase the solubility and control the release of the entrapped drug. semanticscholar.org

A study focused on formulating this compound-loaded nanosponges using an emulsion solvent diffusion method. rjptonline.orgrjptonline.org The nanosponges were then incorporated into a hydrogel base for topical application. rjptonline.org The research aimed to leverage the ability of nanosponges to enhance solubility and improve the skin retention of the drug. rjptonline.org The optimized nanosponge formulation (F2) demonstrated a skin retention of 70.40%, which was significantly higher than that of a marketed formulation. rjptonline.org The release kinetics of the F2 formulation followed a zero-order model with a Higuchi diffusion mechanism. rjptonline.org

Table 5: Skin Retention and Release Kinetics of Sertaconazole Nanosponge Formulation (F2)

Parameter Finding
Skin Retention 70.40%
Release Kinetics Zero-order
Release Mechanism Higuchi diffusion, Anomalous transport

This table summarizes the key findings from the evaluation of an optimized this compound-loaded nanosponge formulation, indicating enhanced skin retention and a diffusion-controlled release mechanism. rjptonline.org

Keratomycosis, a fungal infection of the cornea, presents a significant challenge for drug delivery due to the eye's natural protective barriers. mdpi.com Leciplex, a nanovesicular carrier system, has been investigated as a promising vehicle for the ocular delivery of this compound to treat this condition. mdpi.comlarvol.com

A study utilizing a D-optimal design optimized a this compound-loaded leciplex formulation. nih.govcolab.ws The optimized formula exhibited a small particle size of 39.70 ± 1.35 nm and a high entrapment efficiency of 84.87 ± 1.71%. nih.gov An ex vivo permeation study revealed that the leciplex formulation enhanced the permeability coefficient and corneal deposition by 2.78-fold and 12.49-fold, respectively, compared to an aqueous drug dispersion. nih.govcolab.ws In vivo studies in rats with induced keratomycosis demonstrated the superior efficacy of the leciplex formulation. larvol.comnih.gov

Table 6: Optimized Sertaconazole-Loaded Leciplex Formulation Characteristics

Parameter Value
Entrapment Efficiency (EE) 84.87 ± 1.71%
Particle Size (PS) 39.70 ± 1.35 nm
Polydispersity Index (PDI) 0.242 ± 0.006
Zeta Potential (ZP) +54.60 ± 0.24 mV
Permeability Coefficient (Kp) 0.0577 ± 0.0001 cm/h

This table details the optimized parameters of a this compound-loaded leciplex formulation, underscoring its potential for effective ocular drug delivery in the treatment of keratomycosis. nih.gov

Nanosponges for Improved Solubility and Permeability

Formulation Optimization and Characterization

The development of effective topical formulations for this compound hinges on overcoming its poor aqueous solubility. Researchers are actively exploring various advanced drug delivery systems to enhance its therapeutic performance. This involves a meticulous process of formulation optimization and detailed characterization of the developed systems.

Influence of Excipients on Drug Release and Stability

The choice of excipients is paramount in dictating the release profile and stability of this compound formulations. In the development of novel delivery systems like nanosponges, the type and concentration of polymers and surfactants play a critical role. For instance, studies on nanosponges have utilized polymers such as ethyl cellulose (B213188) and polymethyl methacrylate, with polyvinyl alcohol as a surfactant. rjptonline.org The ratio of these components is carefully adjusted to control drug release and ensure the physical stability of the formulation. rjptonline.orgrjptonline.org

In the context of lipid-based carriers like nanostructured lipid carriers (NLCs), the selection of solid and liquid lipids, along with emulsifiers, is crucial. Glyceryl tristearate (as a solid lipid), oleic acid (as a liquid lipid), and Tween 80 (as an emulsifier) have been investigated. ingentaconnect.comresearchgate.net The concentration of the total lipid content and the fraction of liquid lipid within it directly impact both the entrapment efficiency and the subsequent drug release from the NLCs. ingentaconnect.comresearchgate.net

For vesicular systems like liposomes and proniosomes, phospholipids, cholesterol, and surfactants are key components. In one study, cationic liposomes were formulated using soy phosphatidylcholine, cholesterol, and the cationic surfactant cetyltrimethylammonium bromide (CTAB) or dimethyldioctadecylammonium (B77308) bromide (DDAB). nih.gov These were then coated with pectin, an anionic polysaccharide, to enhance mucoadhesive properties. nih.govdovepress.com The concentration of pectin was found to directly influence entrapment efficiency, particle size, zeta potential, and drug release. nih.govdovepress.com Similarly, proniosomal gels have been developed using non-ionic surfactants (like Span 80, Span 60, Span 20), lipid carriers (such as Phospholipon 90H, Phospholipon 80H, Soya lecithin), and cholesterol as a membrane stabilizer. sciresjournals.com

The stability of these advanced formulations is a key area of investigation. Stability studies on this compound-loaded microsponges, for instance, have shown no significant changes in physical characteristics or drug release profiles when stored at elevated temperature and humidity (40°C and 75% humidity) for several months. wisdomlib.org Fourier Transform Infrared (FT-IR) spectroscopy is often employed to confirm the compatibility of this compound with the various excipients used, ensuring that the drug's chemical integrity is maintained within the formulation. rjptonline.orgingentaconnect.comsciresjournals.comwisdomlib.org

Physicochemical Characterization of Novel Formulations (e.g., Particle Size, Zeta Potential, Entrapment Efficiency)

A thorough physicochemical characterization is essential to ensure the quality and performance of novel this compound formulations. Key parameters evaluated include particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Particle Size and Polydispersity Index (PDI): The size of the particles in a formulation can significantly influence its properties, including skin penetration and drug release. For instance, this compound-loaded nanosponges have been formulated with an average particle size of 169.5 nm and a PDI of 0.312, indicating a relatively uniform size distribution. rjptonline.orgrjptonline.org In another study, optimized flexisomes embedded in a hydrogel had particle sizes around 246.2 nm. nih.gov Sertaconazole-loaded leciplex formulations have shown particle sizes ranging from 141 to 213 nm. colab.ws Optimized cubosome formulations reported a particle size of 216.55 nm with a PDI of 0.229. researchgate.net The PDI value provides an indication of the uniformity of the particle size, with lower values suggesting a more homogenous system.

Zeta Potential: Zeta potential is a measure of the surface charge of the particles and is a critical indicator of the stability of a colloidal dispersion. A sufficiently high positive or negative zeta potential can prevent particle aggregation. For example, sertaconazole-loaded nanosponges exhibited a zeta potential of -12.4 mV, suggesting a degree of physical stability. rjptonline.orgrjptonline.org Optimized flexisomes showed a negatively charged surface with a zeta potential of -30.9 mV. nih.gov Leciplex formulations have demonstrated zeta potentials ranging from +24.6 to -35.6 mV. colab.ws In a study on mucoadhesive liposomes, uncoated liposomes had a zeta potential of +49.7 mV, which decreased upon coating with pectin, confirming the successful coating process. dovepress.com

Entrapment Efficiency (EE%): Entrapment efficiency refers to the percentage of the drug that is successfully encapsulated within the delivery system. High entrapment efficiency is desirable to maximize the drug load and minimize waste. In studies on this compound nanosponges, entrapment efficiencies of around 76.33% have been achieved. rjptonline.org Optimized flexisomes have shown a high entrapment efficiency of 86.16%. nih.gov For mucoadhesive liposomes, coating with pectin was found to increase the entrapment efficiency compared to uncoated vesicles. nih.govdovepress.com Research on nanostructured lipid carriers has reported entrapment efficiencies ranging from 50.66% to 87.36%. ingentaconnect.comresearchgate.net

Table 1: Physicochemical Characterization of Novel this compound Formulations

Formulation Type Particle Size (nm) Zeta Potential (mV) Entrapment Efficiency (%) Source(s)
Nanosponges 169.5 -12.4 76.33 rjptonline.orgrjptonline.org
Flexisomes 246.2 ± 2.49 -30.9 86.16 ± 0.56 nih.gov
Mucoadhesive Liposomes (uncoated) - +49.7 ± 0.58 - dovepress.com
Mucoadhesive Liposomes (pectin-coated) Increased Decreased to +9.56 - +19.7 Increased nih.govdovepress.com
Leciplex 141 - 213 +24.6 to -35.6 - colab.ws
Cubosomes (optimized) 216.55 ± 2.33 +34.00 ± 6.93 94.50 ± 0.51 (Solubilization Efficiency) researchgate.net
Nanostructured Lipid Carriers 366.3 +7.43 50.66 - 87.36 ingentaconnect.comresearchgate.net
Proniosomal Gel (optimized) - - 83.02 sciresjournals.com
Silver Nanoparticles (optimized) 89.4 ± 0.24 +35.2 ± 0.18 98.76 ± 0.25 (Drug Loading) propulsiontechjournal.com

In Vitro Drug Release and Ex Vivo Permeation Studies

To evaluate the performance of newly developed this compound formulations, in vitro drug release and ex vivo permeation studies are conducted. These studies provide crucial insights into how the drug is released from the carrier and its ability to penetrate the skin or other biological membranes.

In Vitro Drug Release: These studies are typically performed using a Franz diffusion cell apparatus. The formulation is placed in the donor compartment, separated from the receptor compartment by a synthetic membrane. The amount of drug released into the receptor medium over time is measured. For instance, in vitro diffusion studies of this compound-loaded nanosponges demonstrated a controlled release effect. rjptonline.org In another study, mucoadhesive liposomes showed a more prolonged and sustained drug release compared to uncoated liposomes. nih.govresearchgate.net The release from sertaconazole-loaded leciplex formulations was found to follow the Korsmeyer-Peppas model, indicating a diffusion-controlled release mechanism. colab.ws

Ex Vivo Permeation: Ex vivo studies utilize excised biological tissues, such as animal or human skin, to more closely mimic the in vivo environment. These studies assess the permeation and retention of the drug in the tissue. For example, ex vivo permeation studies with sertaconazole-loaded transfersomes showed improved drug permeation and retention in the skin compared to a standard suspension. pulsus.com Similarly, a mucoadhesive liposomal gel demonstrated increased sertaconazole tissue retention and reduced penetration compared to a control gel. nih.govdovepress.com In a study on nanosponges, the optimized formulation showed a controlled release with a flux of 50.87 µg/cm²/hr and a high skin retention of 70.40%. rjptonline.orgrjptonline.org For ocular delivery, ex vivo corneal permeation studies with sertaconazole-loaded cubosomes revealed an enhanced steady-state flux and permeability coefficient compared to a drug suspension. researchgate.net

Table 2: Summary of In Vitro and Ex Vivo Findings for this compound Formulations

Formulation Type Key In Vitro Release Findings Key Ex Vivo Permeation/Retention Findings Source(s)
Nanosponges Controlled release, follows Higuchi model Flux of 50.87 µg/cm²/hr, 70.40% skin retention rjptonline.orgrjptonline.org
Transfersomes - Improved permeation and retention vs. suspension pulsus.com
Mucoadhesive Liposomes Prolonged and sustained release vs. uncoated Increased tissue retention, reduced penetration vs. control gel nih.govdovepress.comresearchgate.net
Leciplex Follows Korsmeyer-Peppas model, Fickian diffusion Enhanced permeability coefficient and corneal deposition colab.wsmdpi.com
Flexisome Hydrogel 13.24% drug diffusion 83.54% drug deposition in skin layers nih.gov
Cubosomes - Enhanced steady-state flux and permeability coefficient (corneal) researchgate.net
Proniosomal Gel 17.68% diffusion (least among tested) Highest skin deposition, lower flux sciresjournals.comresearchgate.net
Nanostructured Lipid Carrier Gel Prolonged release (24h) vs. marketed cream - ingentaconnect.comresearchgate.net

Development of Novel Formulations for Specific Indications (e.g., Onychomycosis)

The unique challenges presented by certain fungal infections, such as onychomycosis (fungal infection of the nail), have spurred the development of specialized this compound formulations. The dense structure of the nail plate makes it difficult for topical agents to penetrate effectively. google.comepo.org

To address this, researchers are exploring novel formulations designed to enhance ungual (nail) penetration. One promising approach involves the use of nail penetration enhancer-containing nanovesicles (nPEVs). tandfonline.com These formulations incorporate agents like N-acetyl-L-cysteine, which can improve drug delivery into the nail plate. tandfonline.com In one study, nPEVs loaded with sertaconazole showed a 1.4-fold higher hydration and drug uptake into nail clippings compared to a conventional marketed cream. tandfonline.com

Another strategy involves the development of medicated nail patches containing this compound. amazonaws.com These patches aim to provide sustained, localized delivery of the drug directly to the nail, potentially improving therapeutic outcomes and patient compliance. amazonaws.com Furthermore, formulations are being designed to increase the flux of the antimycotic drug through the nail plate into the infected nail bed. google.comepo.org This may involve the use of specific solvents and solubilizers that can carry an adequate dose of the poorly water-soluble this compound to the site of infection. google.comepo.org Research has also looked into the use of in situ gel-based delivery systems, which are liquid at lower temperatures and form a gel at body temperature upon application, offering a novel transungual formulation approach. amazonaws.com

Drug Interactions and Compatibility Studies

Assessment of Systemic Drug Interactions (Minimal Due to Topical Application)

Due to its limited percutaneous absorption, sertaconazole (B158924) nitrate (B79036) has a low likelihood of engaging in systemic drug-drug interactions. rwandafda.gov.rwpatsnap.com Plasma concentrations of the drug following topical application are typically below the limit of quantitation, suggesting that it does not reach levels high enough to interact with systemically administered medications. medicaldialogues.inwikidoc.org

Pharmacokinetic studies have consistently shown that systemic absorption of sertaconazole is minimal. aap.org Consequently, interactions with drugs metabolized by the cytochrome P450 enzyme system, a common pathway for many systemic medications, are not expected. medicaldialogues.inwikidoc.orgdrugbank.com While no significant systemic drug interactions have been formally reported, it is a standard precautionary measure to inform healthcare providers of all current medications, including over-the-counter products and supplements. patsnap.comapollopharmacy.in

Local Drug Interactions with Co-Applied Topical Medications

Caution is advised when concurrently using other topical medications on the same treatment area as sertaconazole nitrate. patsnap.com The co-application of other topical agents could potentially alter the absorption and efficacy of sertaconazole. patsnap.comrxlist.com

Specific interactions with other topical treatments have been noted. For instance, the combination of sertaconazole with zinc pyrithione (B72027) may interact with other antifungal medicines like ketoconazole (B1673606) and clotrimazole (B1669251), as well as topical corticosteroids such as prednisone. truemeds.in It is recommended to avoid the use of other topical products on the treated area unless directed by a physician to prevent any potential interference with the absorption or effectiveness of sertaconazole. rxlist.com If a patient has been undergoing long-term treatment with a topical corticosteroid, it is advisable to discontinue the corticosteroid for two weeks before starting sertaconazole to prevent potential sensitization issues. rwandafda.gov.rw

In Vitro Compatibility with Other Therapeutic Agents

In vitro studies play a crucial role in understanding the potential for direct interactions between sertaconazole and other therapeutic agents at the site of application. Research has been conducted to evaluate the compatibility and comparative efficacy of sertaconazole with other antifungal agents.

In vitro studies have compared the antifungal activity of this compound with other agents like itraconazole (B105839), clotrimazole, miconazole (B906), and terbinafine (B446), revealing differences in potency and spectrum. nih.gov Some studies suggest that sertaconazole has a superior in vitro fungicidal effect compared to miconazole, clotrimazole, and ketoconazole. For example, one study noted that sertaconazole at a concentration of 8 µg/ml achieved a 90% fungicidal effect, whereas ketoconazole did not show fungicidal activity at concentrations up to 64 µg/ml.

Furthermore, in vitro investigations have highlighted sertaconazole's anti-inflammatory properties, which may reduce the need for co-application of topical antipruritic agents. mdedge.com These studies provide a basis for understanding how sertaconazole might perform in combination with other topical treatments, although clinical confirmation is essential. The compatibility of this compound with various excipients in formulations has also been confirmed through studies like Fourier-transform infrared spectroscopy (FTIR), ensuring the stability and integrity of the final product. rjptonline.org

Analytical Methodologies in Sertaconazole Nitrate Research

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a cornerstone for the quantitative analysis of sertaconazole (B158924) nitrate (B79036), offering high precision and sensitivity. It is widely used for determining the drug's concentration in both pharmaceutical preparations and biological matrices.

The determination of sertaconazole nitrate in biological matrices is essential for pharmacokinetic studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of sertaconazole in human plasma. This method demonstrated excellent linearity over a concentration range of 0.1–10 ng/mL, with a lower limit of quantification (LLOQ) of 0.1 ng/mL. pillbuys.com The matrix effect was evaluated by comparing the peak areas of sertaconazole in spiked plasma samples to standard solutions, with ratios ranging from 90.5 ± 1.7% to 106.3 ± 5.8%, indicating minimal impact from endogenous plasma components on the ionization efficiency. pillbuys.com

Another study utilized a micellar liquid chromatographic method for the determination of sertaconazole in human plasma. This method used an Intersil cyano column and a mobile phase containing sodium dodecyl sulphate. It was validated over a concentration range of 8–40 μg/ml. researchgate.net

Stability-indicating assay methods (SIAMs) are crucial for ensuring that the analytical method can accurately measure the active ingredient without interference from degradation products. ijcrt.org Several stability-indicating HPLC methods have been developed for this compound.

One such method utilized a C18 column with a mobile phase composed of acetonitrile (B52724), methanol (B129727), and a potassium phosphate (B84403) buffer (pH 3.0) in a 60:20:20 v/v ratio. tandfonline.com The drug was subjected to forced degradation under acidic, alkaline, oxidative, and thermal conditions. tandfonline.com The method was able to separate the intact drug from its degradation products, demonstrating its specificity. tandfonline.com

Another study developed a stability-indicating RP-HPLC method for the simultaneous estimation of this compound and terbinafine (B446) hydrochloride. samipubco.comsamipubco.com This method used a Thermo BDS C18 column and a mobile phase of acetonitrile and potassium dihydrogen phosphate buffer (pH 6) in a 70:30 v/v ratio. samipubco.comsamipubco.com The method was validated according to ICH Q2(R1) guidelines and proved to be linear in the concentration ranges of 2-120 μg/mL for this compound. samipubco.comsamipubco.com The limit of detection (LOD) and limit of quantification (LOQ) for this compound were found to be 0.59 μg/mL and 1.79 μg/mL, respectively. samipubco.comsamipubco.com

A validated stability-indicating HPLC-DAD method was also developed for the simultaneous determination of this compound, sorbic acid, and methylparaben in a cream formulation. hilarispublisher.com This method employed a Venusil XBP CN column with a gradient elution of a mobile phase consisting of a mixed phosphate buffer (pH 2.5) and acetonitrile. The linearity for this compound was established in the range of 1–200 μg/mL. hilarispublisher.com

The development of an ultrafast liquid chromatography (UFLC) method, which offers advantages like reduced mobile phase consumption and faster analysis times, has also been reported. analis.com.my This method used a phenyl-hexyl column with a mobile phase of methanol and water (92:8, %v/v) and was linear over a concentration range of 5-100 µg/mL for sertaconazole. analis.com.my

Method Stationary Phase Mobile Phase Detection Linearity Range (Sertaconazole) Reference
LC-MS/MS-Methanol, Formic AcidMass Spectrometry0.1–10 ng/mL pillbuys.com
Micellar LCIntersil Cyano Column0.1 M SDS, 20% 1-propanol, 0.3% TEA in 0.02 M H3PO4 (pH 4)225 nm8–40 μg/ml researchgate.net
RP-HPLCC18 ColumnAcetonitrile: Methanol: 30 mM KH2PO4 buffer (pH 3.0) (60:20:20 v/v)260 nm- tandfonline.com
RP-HPLCThermo BDS C18Acetonitrile: KH2PO4 buffer (pH 6) (70:30 v/v)222 nm2-120 μg/mL samipubco.comsamipubco.com
HPLC-DADVenusil XBP CNMixed Phosphate Buffer (pH 2.5) and Acetonitrile (gradient)225 nm1–200 μg/mL hilarispublisher.com
UFLCPhenyl-hexyl ColumnMethanol: Water (92:8 v/v)260 nm5-100 µg/mL analis.com.my

Determination in Biological Matrices (e.g., Skin Layers, Plasma)

Spectrofluorimetric Methods for Determination

Spectrofluorimetry offers a sensitive alternative for the determination of this compound. A stability-indicating method based on micelle-enhanced spectrofluorimetry has been developed. researchgate.net This method relies on measuring the native fluorescence of this compound in the presence of the non-ionic surfactant Triton® X−100, which significantly enhances the fluorescence intensity. researchgate.net

The measurement is performed at an excitation wavelength (λex) of 231 nm and an emission wavelength (λem) of 312 nm. researchgate.netresearchgate.net The method was found to be linear over a concentration range of 0.5−5 µg/mL. researchgate.net This technique has been successfully applied to determine this compound in the presence of its degradation products resulting from acid, alkaline, and oxidative stress. researchgate.net

Parameter Value Reference
Excitation Wavelength (λex)231 nm researchgate.netresearchgate.net
Emission Wavelength (λem)312 nm researchgate.netresearchgate.net
Linearity Range0.5–5 µg/mL researchgate.net
Enhancing AgentTriton® X−100 researchgate.net

Thin-Layer Chromatography (TLC) Densitometry

Thin-Layer Chromatography (TLC) combined with densitometry provides a simple and effective method for the quantification of this compound and for stability studies. A stability-indicating TLC-densitometry method has been developed to determine this compound in the presence of its degradation products. researchgate.net

In this method, the separation is achieved on a TLC plate using a developing system of chloroform (B151607), acetone, and 33% ammonia (B1221849) in a ratio of 14:2:0.1 (v/v/v). researchgate.net After development, the densitometric measurement of the intact drug spot is performed at 302 nm. researchgate.net The method demonstrated linearity over a range of 1−8 μ g/spot . researchgate.net

Another HPTLC method used a mobile phase of chloroform-ethyl acetate (B1210297) (3:7) and quantification was achieved with UV densitometry at 210 nm, with a linearity range of 0.1–1 μ g/spot . researchgate.net

Method Mobile Phase Detection Wavelength Linearity Range Reference
TLC-DensitometryChloroform: Acetone: 33% Ammonia (14:2:0.1 v/v/v)302 nm1–8 μ g/spot researchgate.net
HPTLC-DensitometryChloroform: Ethyl Acetate (3:7)210 nm0.1–1 μ g/spot researchgate.net

UV-Visible Spectroscopy for Drug Conjugation and Characterization

UV-Visible spectroscopy is a fundamental tool for the initial characterization of this compound and for confirming its conjugation with other molecules, such as in nanoparticle formulations. For instance, the successful conjugation of this compound with silver nanoparticles was confirmed using UV-visible spectroscopy. propulsiontechjournal.comresearcher.life This conjugation led to a 2.51-fold increase in the drug's solubility. propulsiontechjournal.comresearcher.life

In another application, UV-visible spectroscopy was used to characterize this compound-loaded solid lipid nanoparticles (SLNs). medjrf.com The estimation of the drug's maximum wavelength (λmax) by UV-visible spectrophotometry is a preliminary identification test to confirm the purity of the drug. medjrf.com

Furthermore, simple and cost-effective extractive spectrophotometric methods have been developed for the determination of this compound. These methods are based on the formation of ion-pair complexes between the drug and acid dyes like bromocresol purple (BCP), bromophenol blue (BPB), and methyl orange (MO). The resulting complexes are extracted with chloroform and measured at specific wavelengths (410 nm for BCP, 416 nm for BPB, and 427 nm for MO). tandfonline.com Beer's law was obeyed in the concentration range of 1.0–20 μg/mL for these methods. tandfonline.com

A UV-Visible spectroscopic method for the determination of this compound was developed and validated with a broad linearity range of 2-150 ug/ml. ijprajournal.com

Application Key Finding/Parameter Reference
Drug ConjugationConfirmation of this compound conjugation with silver nanoparticles. propulsiontechjournal.comresearcher.life
Nanoparticle CharacterizationPreliminary identification and characterization of solid lipid nanoparticles. medjrf.com
Quantitative Analysis (Ion-Pair)Determination based on complex formation with acid dyes (BCP, BPB, MO). tandfonline.com
Quantitative AnalysisLinearity range of 2-150 ug/ml. ijprajournal.com

Future Directions and Emerging Research Areas

Exploration of Broader Antimicrobial Applications Beyond Fungi

While primarily known for its antifungal properties, sertaconazole (B158924) nitrate (B79036) has demonstrated a wider antimicrobial spectrum, prompting further investigation into its efficacy against other pathogens. nih.gov

Antibacterial Activity: Sertaconazole exhibits activity against Gram-positive bacteria, including Staphylococcus and Streptococcus species. banglajol.infonih.gov The proposed mechanism involves the drug's benzothiophene (B83047) ring mimicking tryptophan, which leads to the formation of pores in the bacterial cell membrane. wikipedia.org This activity is particularly relevant for polymicrobial infections where bacteria and fungi coexist. researchgate.netresearchgate.net In vitro studies have reported a geometric mean minimum inhibitory concentration (MIC) of 0.88 microg/mL against various Gram-positive bacterial isolates. nih.govbanglajol.info

Antiprotozoal Activity: Research has also indicated that sertaconazole is effective in vitro against the protozoan Trichomonas vaginalis. nih.govwikipedia.org The precise mechanism of its action against this organism is still under investigation. wikipedia.org This finding opens up potential new therapeutic avenues for sertaconazole in treating certain protozoal infections. ebi.ac.ukrjptonline.org

Investigating the Role of Sertaconazole Nitrate in Polymicrobial Infections

The dual antifungal and antibacterial properties of sertaconazole make it a promising candidate for the treatment of polymicrobial infections, where both fungi and bacteria contribute to the disease state. researchgate.netresearchgate.netdrugtodayonline.com Such infections are common in clinical practice and can be challenging to manage with single-spectrum antimicrobial agents.

Research indicates that sertaconazole's ability to target both yeasts (like Candida) and Gram-positive cocci renders it highly efficient in these mixed-infection scenarios. researchgate.netresearchgate.netnih.gov This broad-spectrum activity could simplify treatment regimens and potentially improve clinical outcomes in conditions where polymicrobial etiology is suspected or confirmed. dntb.gov.ua

Mechanistic Studies on Anti-Inflammatory and Anti-Pruritic Effects

Beyond its direct antimicrobial actions, this compound possesses clinically relevant anti-inflammatory and anti-pruritic (anti-itch) properties. wikipedia.orgebi.ac.ukebi.ac.uk

Anti-Inflammatory Mechanism: The anti-inflammatory effects of sertaconazole are attributed to its ability to modulate the host's immune response. patsnap.com Studies have shown that sertaconazole activates the p38 mitogen-activated protein kinase (MAPK) pathway, which in turn induces cyclooxygenase-2 (COX-2) and leads to the release of prostaglandin (B15479496) E2 (PGE2). wikipedia.orgnjlm.netresearchgate.net This pathway ultimately helps to suppress the release of pro-inflammatory cytokines from immune cells. wikipedia.orgpatsnap.comresearchgate.net The anti-inflammatory action of sertaconazole has been observed to be greater than that of several other topical antifungal agents. nih.gov

Anti-Pruritic Mechanism: The anti-itch properties of sertaconazole are also linked to its influence on inflammatory pathways. medicaljournals.se Research suggests that sertaconazole mitigates itching by inhibiting contact hypersensitivity and scratching responses. njlm.netnih.gov One of the key mechanisms identified is the induction of prostaglandin D2 (PGD2) through the p38 MAPK pathway in mast cells and macrophages. mdpi.comnih.gov PGD2 is known to have anti-pruritic effects by suppressing the release of histamine (B1213489), a major contributor to itching. medicaljournals.senih.gov This unique mechanism provides a potential therapeutic benefit in fungal infections that are often accompanied by significant itching. mdpi.commdedge.com

Development of Personalized Medicine Approaches Based on Fungal Susceptibility

The development of personalized medicine strategies for sertaconazole therapy involves tailoring treatment based on the specific fungal pathogen and its susceptibility profile. This approach aims to optimize efficacy and minimize the risk of treatment failure.

Fungal susceptibility testing, using standardized methods like broth microdilution, can determine the minimum inhibitory concentration (MIC) and minimal fungicidal concentration (MFC) of sertaconazole against a patient's specific fungal isolate. nih.govnih.gov Studies have demonstrated that sertaconazole maintains its antifungal activity against clinical isolates of dermatophytes that show reduced susceptibility to other azole antifungals. nih.govbanglajol.info This highlights the importance of susceptibility testing in guiding treatment choices, particularly in cases of recurrent or refractory infections.

Data derived from a study testing 150 clinical isolates. nih.gov

This data can inform clinicians on the likelihood of treatment success with sertaconazole for infections caused by these specific dermatophytes.

Advanced Clinical Trial Designs for Comparative Efficacy and Long-Term Outcomes

Future clinical research on this compound is moving towards more complex and informative trial designs to better understand its comparative efficacy and long-term benefits.

Advanced clinical trial methodologies, such as adaptive trials, basket trials, and platform trials, can offer more flexibility and efficiency in evaluating the effectiveness of sertaconazole against various fungal species or in different patient populations. medidata.com These designs can help in identifying the most responsive patient groups and optimizing treatment protocols more rapidly than traditional trial designs. medidata.com

There is a need for more head-to-head comparative trials evaluating sertaconazole against other topical and systemic antifungal agents. Such studies should not only focus on mycological cure rates but also on patient-reported outcomes, recurrence rates, and long-term quality of life. For instance, a randomized, double-blind trial comparing sertaconazole 2% cream with amorolfine (B1665469) 0.25% cream in limited dermatophytosis provided valuable comparative efficacy data.

Pharmacoeconomic Evaluations of this compound Therapies

For sertaconazole, pharmacoeconomic evaluations would involve comparing the total cost of treatment (including the drug, clinic visits, and management of any adverse events) with its effectiveness, measured in terms of clinical cure, mycological cure, and prevention of recurrence. scispace.com Some studies have initiated this by comparing the cost-effectiveness of sertaconazole with other antifungals like clotrimazole (B1669251) and butenafine. scispace.comnih.gov Future research in this area will be crucial for informing healthcare providers and payers about the economic value of sertaconazole in the management of fungal infections, especially in the context of increasing healthcare costs. researchgate.net

Q & A

Q. What synthetic methodologies are currently employed for Sertaconazole nitrate, and how have recent optimizations improved efficiency?

this compound is synthesized via multi-step transformations involving chlorobenzo[b]thiophene and dichlorophenyl intermediates. Recent advancements include streamlined condensation reactions and optimized purification steps, such as recrystallization using ethanol-water mixtures, which improved yields to >85% while reducing reaction times . Critical parameters like temperature control (60–70°C) and catalyst selection (e.g., triethylamine) are emphasized to minimize by-products.

Q. Which analytical techniques are validated for quantifying this compound in pharmaceutical formulations?

Reverse-phase HPLC with UV detection (λ = 230 nm) is the gold standard. A validated method uses a Phenomenex C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of 0.01M sodium phosphate buffer (pH 3.5) and acetonitrile (70:30 v/v). This achieves a retention time of 6.2 minutes, linearity (R² > 0.999) over 10–100 µg/mL, and precision (RSD < 2%) . LC-MS is recommended for detecting low-concentration metabolites in pharmacokinetic studies.

Q. What is the primary antifungal mechanism of this compound?

Sertaconazole inhibits fungal ergosterol biosynthesis by targeting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase. This disrupts membrane integrity, leading to ion leakage and cell death. It also binds non-steroidal lipids, further altering membrane permeability . Comparative studies show broader spectral activity against Candida spp. (MIC₉₀: 0.5–4 µg/mL) compared to clotrimazole, attributed to its dual mechanism .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from differences in bioavailability, host immune responses, or experimental models. For example, in vitro MICs for Trichophyton rubrum (0.25 µg/mL) may not align with clinical cure rates (70–85%). Solutions include:

  • Using ex vivo skin models to mimic human pharmacokinetics.
  • Incorporating biofilm disruption assays (e.g., XTT reduction) to assess resistance mechanisms.
  • Validating findings in murine candidiasis models, where efficacy correlates with tissue concentration thresholds (>2 µg/g) .

Q. What formulation strategies enhance the dermal permeability and retention of this compound?

Advanced delivery systems include:

  • Mucoadhesive liposomes : Composed of phosphatidylcholine and chitosan (1:0.5 ratio), these improve vaginal retention (8-fold increase in AUC) and sustain release (>24 hours) .
  • Nanosponges : β-cyclodextrin-based carriers enhance solubility (2.5-fold) and reduce irritation in pH 5.5 creams .
  • Terpenes (e.g., limonene) : Incorporated in ultra-deformable liposomes to disrupt stratum corneum lipids, boosting permeation (flux: 12 µg/cm²/hr vs. 4 µg/cm²/hr for conventional creams) .

Q. How do the anti-inflammatory properties of this compound influence its therapeutic efficacy?

Beyond antifungal activity, Sertaconazole suppresses pruritus and inflammation via:

  • p38 MAPK pathway activation : Induces COX-2/PGE₂ upregulation in keratinocytes, reducing IL-6 and TNF-α production (IC₅₀: 4 µg/mL) .
  • Prostaglandin D₂ synthesis : Mediates antipruritic effects in murine models of contact dermatitis . Methodologically, dual-activity studies require parallel assays:
  • Antifungal : Broth microdilution (CLSI M27/M38 guidelines).
  • Anti-inflammatory : ELISA for cytokines (e.g., IL-8) and Western blot for p38/Hsp27 pathways .

Q. What preclinical models are optimal for evaluating this compound’s efficacy against resistant fungal strains?

  • Murine vulvovaginal candidiasis : Estrogenized mice infected with fluconazole-resistant C. albicans (ATCC 90028) show dose-dependent clearance (ED₅₀: 5 mg/kg) .
  • Dermatophytosis in guinea pigs : Topical application (2% cream) reduces lesion size by 90% vs. controls after 14 days, validated by histopathology and fungal burden (CFU counts) .
  • 3D epidermal models : Reconstructed human epithelium (e.g., EpiDerm™) assesses penetration and cytotoxicity (IC₅₀ > 100 µg/mL) .

Q. How are degradation products and impurities profiled during this compound stability testing?

Forced degradation studies (ICH Q1A guidelines) under acidic/alkaline, oxidative, and thermal stress identify major impurities:

  • Impurity C : (2RS)-2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine nitrate (EP limit: <0.15%) .
  • Isoconazole nitrate : A structural isomer detected via HPLC-UV (relative retention time: 1.2) . Quantification uses reference standards (e.g., EP-certified this compound, CAS 99592-39-9) with method validation per ICH Q2(R1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.